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Foundational

In-Depth Synthesis Protocol: 5-(2,6-Difluorophenyl)isoxazol-3-amine

Executive Summary & Mechanistic Rationale The 3-amino-5-arylisoxazole scaffold is a privileged motif in medicinal chemistry, frequently deployed as a bioisostere for amides and a critical hinge-binding element in kinase...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 3-amino-5-arylisoxazole scaffold is a privileged motif in medicinal chemistry, frequently deployed as a bioisostere for amides and a critical hinge-binding element in kinase inhibitors. Specifically, 5-(2,6-difluorophenyl)isoxazol-3-amine serves as a high-value building block where the 2,6-difluorophenyl group provides enhanced metabolic stability and unique conformational constraints due to ortho-fluorine steric shielding.

The primary synthetic challenge in constructing amino-isoxazoles from β -ketonitriles is regioselectivity . The reaction between 3-(2,6-difluorophenyl)-3-oxopropanenitrile and hydroxylamine can yield either the 3-amino or 5-amino isomer. According to foundational methodologies established by [1], this regioselectivity is strictly governed by pH and temperature, aligning with Hard and Soft Acids and Bases (HSAB) theory [2].

  • 3-Amino Isoxazole Pathway (Desired): At a strictly controlled pH of 7–8 and mild temperatures ( 45 °C), hydroxylamine is partially buffered. Under these conditions, the nucleophilic attack is directed toward the nitrile carbon, forming an intermediate that undergoes acid-mediated cyclization to yield the 3-amino isomer.

  • 5-Amino Isoxazole Pathway (Undesired): At pH > 8 and elevated temperatures (100 °C), the free hydroxylamine base acts as a softer nucleophile, preferentially attacking the ketone carbonyl, ultimately yielding the 5-amino isomer.

Reaction Pathways & Regioselectivity

The following diagram illustrates the divergent synthetic pathways based on the environmental conditions applied to the β -ketonitrile precursor.

Mechanism Start 3-(2,6-Difluorophenyl)- 3-oxopropanenitrile + NH₂OH·HCl Cond1 pH 7-8, ≤ 45 °C Start->Cond1 Cond2 pH > 8, 100 °C Start->Cond2 Int1 Attack at Nitrile (Intermediate) Cond1->Int1 Regioselective Nucleophilic Addition Int2 Attack at Ketone (Intermediate) Cond2->Int2 Regioselective Nucleophilic Addition Prod1 5-(2,6-Difluorophenyl) isoxazol-3-amine (Desired Product) Int1->Prod1 Acid-Mediated Cyclization (HCl) Prod2 3-(2,6-Difluorophenyl) isoxazol-5-amine (Undesired Isomer) Int2->Prod2 Thermal Cyclization

Divergent regioselective synthesis of isoxazol-amines modulated by pH and temperature.

Experimental Workflows

The synthesis is a self-validating, two-phase system. Phase 1 constructs the β -ketonitrile backbone via a Claisen-type condensation [3]. Phase 2 executes the regioselective cyclization.

Phase 1: Synthesis of 3-(2,6-Difluorophenyl)-3-oxopropanenitrile

This step utilizes a strong base to generate the acetonitrile carbanion, which subsequently attacks the ester.

Reagents:

  • Ethyl 2,6-difluorobenzoate (1.0 eq)

  • Acetonitrile (1.2 eq)

  • Lithium hexamethyldisilazide (LiHMDS, 1.0 M in THF) or n-Butyllithium (n-BuLi) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Purge a flame-dried round-bottom flask with inert gas (N 2​ or Argon). Add anhydrous THF and cool the system to -78 °C (if using n-BuLi/diisopropylamine) or 0 °C (if using LiHMDS).

  • Deprotonation: Dropwise add the strong base to the stirring THF. Slowly introduce acetonitrile (1.2 eq). Stir for 30 minutes to ensure complete formation of the acetonitrile carbanion. Causality: LiHMDS is often preferred over NaH to prevent unwanted side reactions and ensure a homogeneous reaction mixture.

  • Condensation: Add ethyl 2,6-difluorobenzoate (1.0 eq) dropwise to the cold solution.

  • Propagation: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane).

  • Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with 2N HCl until the pH reaches 5–6. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography to yield 3-(2,6-difluorophenyl)-3-oxopropanenitrile.

Phase 2: Regioselective Cyclization to 5-(2,6-Difluorophenyl)isoxazol-3-amine

This phase strictly controls the nucleophilic attack vector of hydroxylamine.

Reagents:

  • 3-(2,6-Difluorophenyl)-3-oxopropanenitrile (1.0 eq)

  • Hydroxylamine hydrochloride (NH 2​ OH·HCl) (1.2 - 1.5 eq)

  • Sodium Hydroxide (NaOH, 2M aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Solvation: Suspend the 3-(2,6-difluorophenyl)-3-oxopropanenitrile in a 1:1 mixture of water and ethanol (or methanol) to ensure solubility of both the organic precursor and the inorganic salts.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) to the stirring suspension.

  • Critical pH Adjustment: Carefully add 2M NaOH dropwise while monitoring with a calibrated pH meter. Adjust the pH to strictly between 7.0 and 8.0. Causality: If the pH drops below 7, the reaction stalls due to complete protonation of hydroxylamine. If the pH exceeds 8, the free base will attack the ketone, yielding the undesired 5-amino isomer.

  • Addition Reaction: Stir the mixture at a temperature 45 °C for 12–16 hours. The intermediate formation can be tracked via LC-MS.

  • Acid-Mediated Cyclization: Once the starting material is consumed, add concentrated HCl dropwise until the pH reaches 1–2. Heat the mixture to 60 °C for 1–2 hours. Causality: The highly acidic environment drives the dehydration and ring-closure of the intermediate oxime/hydrazone-like species into the aromatic isoxazole ring.

  • Isolation: Cool the reaction to room temperature. Neutralize the solution by adding NaOH until the pH reaches ~10, which will cause the 5-(2,6-difluorophenyl)isoxazol-3-amine to precipitate as a solid.

  • Filtration: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven to afford the pure product.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting regioselectivity, derived from the established [1].

Reaction ConditionpH RangeTemperaturePrimary Nucleophilic TargetMajor ProductTypical Yield
Condition A (Optimized) 7.0 - 8.0 45 °CNitrile Carbon3-Amino-5-arylisoxazole 70 - 85%
Condition B (Thermal) > 8.0100 °C (Reflux)Ketone Carbon5-Amino-3-arylisoxazole60 - 80%

References

  • Johnson, L., Powers, J., Ma, F., Jendza, K., Wang, B., Meredith, E., Mainolfi, N. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 2013, 45, 171-173. URL:[Link]

  • Yu, Y., et al. "Divergent Reactivity in the Reaction of β -Oxodithioesters and Hydroxylamine: Access to β -Ketonitriles and Isoxazoles." Journal of Organic Chemistry, 2015, 80(21), 11138-11142. URL:[Link]

  • "Preparation method of 3-amino-5-methyl isoxazole." Google Patents (CN107721941B), 2018.
Exploratory

Physicochemical Profiling and Synthetic Workflows for 5-(2,6-Difluorophenyl)isoxazol-3-amine: A Technical Guide

Executive Summary & Pharmacological Rationale In modern drug discovery and agrochemical development, the 3-amino-5-arylisoxazole scaffold is recognized as a highly privileged pharmacophore. Specifically, 5-(2,6-Difluorop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

In modern drug discovery and agrochemical development, the 3-amino-5-arylisoxazole scaffold is recognized as a highly privileged pharmacophore. Specifically, 5-(2,6-Difluorophenyl)isoxazol-3-amine (Molecular Formula: C9H6F2N2O)[1] represents a highly optimized building block. As a Senior Application Scientist, I frequently utilize this specific substitution pattern to solve two major pharmacokinetic challenges: metabolic liability and off-target binding.

The 3-aminoisoxazole moiety serves as a bioisostere for amides and anilines, offering superior metabolic stability compared to its 5-amino regioisomer[2]. Concurrently, the 2,6-difluoro substitution on the phenyl ring provides intense steric shielding, effectively blocking cytochrome P450 (CYP450)-mediated oxidation at the highly vulnerable ortho positions. This guide deconstructs the physicochemical properties, structural logic, and regioselective synthesis of this critical intermediate.

Physicochemical Properties & Causality Analysis

Understanding the physicochemical profile of 5-(2,6-Difluorophenyl)isoxazol-3-amine is essential for predicting its behavior in biological systems and optimizing downstream synthetic steps. The data is summarized in the self-validating table below.

PropertyValueCausality / Scientific Significance
Molecular Weight 196.15 g/mol Falls well within Lipinski's Rule of 5, ensuring an optimal footprint for oral bioavailability[1].
Calculated LogP (cLogP) 2.2 – 2.6The highly electronegative fluorine atoms increase the overall lipophilicity compared to the des-fluoro analog, driving affinity for hydrophobic binding pockets.
pKa (Conjugate Acid) ~1.5 – 2.27The electron-withdrawing nature of the isoxazole ring renders the primary amine a very weak base (baseline 3-aminoisoxazole pKa ~2.27)[3]. The molecule remains entirely unprotonated and neutral at physiological pH (7.4), which is critical for passive membrane permeability.
Topological Polar Surface Area ~52.0 ŲDerived from the isoxazole oxygen/nitrogen and the primary amine. This TPSA is ideal for crossing the blood-brain barrier (BBB) or penetrating rigid cellular membranes[2].
H-Bond Donors / Acceptors 1 Donor / 3 AcceptorsThe -NH2 group acts as a potent hydrogen bond donor, while the isoxazole N/O and fluorines act as acceptors, enabling highly directional target kinase/receptor binding.
Structural Logic Visualization

LogicMap M 5-(2,6-Difluorophenyl) isoxazol-3-amine F 2,6-Difluoro Substitution M->F I 3-Aminoisoxazole Core M->I S Steric Shielding of Ortho Positions F->S L Increased Lipophilicity (LogP ~2.4) F->L H H-Bond Donor/Acceptor (TPSA = 52.0 Ų) I->H P Low pKa (~2.0) Weak Base I->P C CYP450 Resistance & Metabolic Stability S->C L->C B Target Kinase/Receptor Binding Affinity H->B P->B

Fig 2. Causality map linking structural features to metabolic properties.

Regioselective Synthetic Methodology

The synthesis of 3-amino-5-arylisoxazoles is notoriously prone to regiochemical scrambling. Hydroxylamine is an ambidentate nucleophile; depending on the pH of the reaction, it can attack either the nitrile or the ketone of an α -cyano ketone intermediate, leading to mixtures of 3-amino and 5-amino isoxazoles[4],[5]. The following protocol is engineered to force absolute regioselectivity.

Workflow Visualization

SynthesisPathway A Ethyl 2,6-difluorobenzoate + Acetonitrile B Deprotonation (NaH, THF) -78°C to RT A->B C 3-(2,6-difluorophenyl)- 3-oxopropanenitrile B->C Claisen Condensation D Cyclization (NH2OH·HCl) NaOH, EtOH, Reflux C->D E 5-(2,6-Difluorophenyl) isoxazol-3-amine D->E Regioselective Cyclization

Fig 1. Regioselective synthetic workflow for 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Step 1: Synthesis of 3-(2,6-difluorophenyl)-3-oxopropanenitrile
  • Causality: Acetonitrile is weakly acidic (pKa ~25). To achieve quantitative deprotonation and prevent the self-condensation of the ester, a strong, non-nucleophilic base like Sodium Hydride (NaH) is mandatory.

  • Protocol:

    • Suspend NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert N2 atmosphere at 0°C.

    • Add acetonitrile (1.6 eq) dropwise. Observation: Evolution of H2 gas indicates the formation of the reactive cyanomethyl anion.

    • Stir for 30 minutes, then add ethyl 2,6-difluorobenzoate (1.0 eq) dissolved in THF dropwise.

    • Warm to room temperature and stir for 4 hours.

  • Self-Validating Check: Quench a 0.1 mL aliquot in 1M HCl, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the ester peak disappears and a dominant [M-H]⁻ peak (m/z ~180) appears in negative electrospray ionization (ESI-). This confirms the presence of the highly acidic enol form of the α -cyano ketone.

Step 2: Regioselective Cyclization
  • Causality: Under acidic or neutral conditions, hydroxylamine tends to attack the highly electrophilic ketone carbon first, yielding the undesired 5-amino regioisomer. By maintaining highly basic conditions (using NaOH), the α -cyano ketone is deprotonated to its unreactive enolate. This forces the nitrogen of the hydroxylamine free-base to attack the nitrile carbon first, which subsequently cyclizes onto the ketone to yield the desired 3-amino-5-arylisoxazole[4],[5].

  • Protocol:

    • Dissolve the crude 3-(2,6-difluorophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.

    • In a separate flask, neutralize hydroxylamine hydrochloride (NH2OH·HCl, 1.2 eq) with aqueous NaOH (1.2 eq) to generate the free base.

    • Combine the solutions and heat to reflux (80°C) for 6 hours.

    • Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify via recrystallization from toluene/heptane.

Analytical Validation (The Self-Validating System)

To guarantee the integrity of the final compound and prove that regiochemical scrambling did not occur, the system must be validated using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Diagnostic ¹H NMR (DMSO-d6): The critical diagnostic signal is the isoxazole C4-H proton. If the correct 3-amino regioisomer is formed, this proton will appear as a sharp singlet at ~6.2 ppm . If the reaction conditions drifted and the undesired 5-amino isomer formed, this peak will shift downfield to ~6.5 ppm due to the altered electronic environment of the ring.

  • Amine Verification: The primary amine (-NH2) protons will appear as a broad, D2O-exchangeable singlet at ~5.5 ppm .

  • Fluorine Confirmation: ¹⁹F NMR will show a distinct, highly symmetrical signal for the two equivalent fluorine atoms on the phenyl ring, confirming that no nucleophilic aromatic substitution (SNAr) occurred during the highly basic cyclization step.

References

  • "3-aminoisoxazole - Physico-chemical Properties." ChemBK. URL: [Link]

  • "Dual Angiotensin II and Endothelin A Receptor Antagonists: Synthesis of 2'-Substituted N-3-Isoxazolyl Biphenylsulfonamides with Improved Potency and Pharmacokinetics." ResearchGate. URL:[Link]

  • "Synthesis and synthetic utility of 3-isoxazolols." ResearchGate. URL:[Link]

  • "Product Class 9: Isoxazoles." Science of Synthesis, Thieme. URL:[Link]

Sources

Foundational

The Mechanistic Role of 5-(2,6-Difluorophenyl)isoxazol-3-amine in Advanced Drug Design: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, highly potent therapeutics are rarely discovered by chance; they are rationally assembled using privileged pharmacophores. 5-(2,6-Difluorophenyl)isoxazol-3-amine (5-DPIA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly potent therapeutics are rarely discovered by chance; they are rationally assembled using privileged pharmacophores. 5-(2,6-Difluorophenyl)isoxazol-3-amine (5-DPIA) is one such critical building block. Rather than acting as a standalone monotherapy, 5-DPIA is systematically incorporated into larger molecular scaffolds to construct highly selective kinase inhibitors and inflammasome modulators[1],[2].

This whitepaper dissects the structural rationale behind 5-DPIA and explores its mechanism of action across two primary therapeutic domains: the allosteric inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) and the targeted disruption of the NEK7-NLRP3 inflammasome axis .

Structural and Electronic Rationale: The Anatomy of a Pharmacophore

The selection of 5-DPIA in drug design is driven by precise steric and electronic parameters that dictate target engagement and metabolic survivability[3].

  • The Isoxazol-3-amine Core: The primary amine serves as a versatile synthetic handle, allowing for the generation of ureas, amides, or fused heterocyclic systems (e.g., pyrazolopyridinones)[1]. Biologically, the isoxazole nitrogen acts as a potent hydrogen bond acceptor, frequently engaging the backbone amides within the hinge region of target kinases[1].

  • The 2,6-Difluorophenyl Substituent: The introduction of fluorine atoms at the ortho positions of the phenyl ring serves a dual mechanistic purpose:

    • Steric Orthogonality: The bulky fluorines force the phenyl ring to adopt a twisted, near-orthogonal conformation relative to the planar isoxazole ring. This specific dihedral geometry perfectly matches the architecture of deep, narrow hydrophobic pockets, such as the DFG-out allosteric site in kinases[1].

    • Metabolic Shielding: The strongly electron-withdrawing nature of fluorine decreases the electron density of the aromatic ring, effectively deactivating it against cytochrome P450-mediated oxidative metabolism, thereby extending the compound's physiological half-life[3].

Mechanism 1: p38α MAPK Inhibition (Type II Allosteric Binding)

p38α MAPK is a central node in the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 5-DPIA is utilized as a foundational precursor to synthesize highly potent 1,5-bis-aryl-pyrazolopyridinone inhibitors of p38α[1].

Mechanism of Action: Derivatives of 5-DPIA function as Type II kinase inhibitors . While the core heterocycle anchors to the ATP-binding hinge region, the 2,6-difluorophenyl moiety projects deep into a hydrophobic allosteric pocket[1]. Crucially, this pocket is only exposed when the kinase activation loop undergoes a conformational shift to the inactive "DFG-out" (Asp-Phe-Gly) state[1]. This dual-anchor mechanism ensures exceptional kinase selectivity and a prolonged target residence time.

MAPK_Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrates MAPKAPK2 / ATF2 p38->Substrates Active Kinase Inhibitor 5-DPIA-derived Inhibitor Inhibitor->p38 Type II Allosteric Binding (DFG-out) Inflammation Inflammatory Response Substrates->Inflammation

Fig 1. p38α MAPK signaling cascade and the allosteric inhibition node by 5-DPIA derivatives.

Protocol 1: p38α Time-Resolved FRET (TR-FRET) Kinase Assay

To validate the Type II allosteric inhibition mechanism of 5-DPIA derivatives, a self-validating TR-FRET assay is employed.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human p38α with the 5-DPIA derivative for 60 minutes at room temperature prior to adding ATP.

    • Causality & Rationale: Type II inhibitors require the kinase to adopt the thermodynamically less favorable DFG-out conformation. This slow-binding kinetic requires pre-incubation to reach thermodynamic equilibrium; omitting this step results in artificially inflated (false-negative) IC50 values.

  • Reaction Initiation at ATP Km​ : Add ATP at exactly its Michaelis-Menten constant ( Km​ ) along with the biotinylated substrate peptide.

    • Causality & Rationale: Running the assay at the ATP Km​ ensures the system is equally sensitive to both competitive and allosteric inhibitors, providing a physiologically relevant assessment of potency.

  • Signal Development & Readout: Stop the reaction with EDTA and add Europium-labeled anti-phospho antibodies and Streptavidin-APC. Read the TR-FRET signal after a 50-microsecond delay.

    • Causality & Rationale: The time delay eliminates short-lived background autofluorescence generated by the chemical compounds themselves, ensuring a high signal-to-noise ratio critical for accurate IC50 determination.

Mechanism 2: NEK7-NLRP3 Inflammasome Modulation

Beyond classical kinases, the 5-DPIA pharmacophore has emerged as a critical component in the design of inhibitors targeting the NLRP3 inflammasome[4]. The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of IL-1β, driving diseases ranging from gout to metabolic syndromes[2].

Mechanism of Action: Assembly of the NLRP3 inflammasome strictly requires the binding of NIMA-related kinase 7 (NEK7) to the NLRP3 sensor[2]. Urea derivatives synthesized from 5-DPIA act as potent, targeted inhibitors of NEK7[4]. The isoxazole-urea motif forms a robust hydrogen-bonding network with the NEK7 hinge region, while the 2,6-difluorophenyl group securely anchors into a hydrophobic back pocket[2]. This binding induces a conformational shift in NEK7 that sterically precludes its protein-protein interaction with NLRP3, effectively short-circuiting inflammasome oligomerization and subsequent Caspase-1 activation[4].

NLRP3_Pathway Signal K+ Efflux / ROS NLRP3 NLRP3 Sensor Signal->NLRP3 NEK7 NEK7 Kinase Complex NLRP3-NEK7 Complex NEK7->Complex NLRP3->Complex ASC ASC Recruitment Complex->ASC Caspase Caspase-1 Activation ASC->Caspase Inhibitor 5-DPIA Urea Inhibitor Inhibitor->NEK7 Blocks Interaction

Fig 2. NLRP3 inflammasome assembly pathway disrupted by 5-DPIA-mediated NEK7 inhibition.

Protocol 2: Macrophage NLRP3 Activation and IL-1β ELISA

To evaluate the cellular efficacy of 5-DPIA-derived NEK7 inhibitors, an in vitro macrophage assay is utilized.

  • Signal 1 (Priming): Treat immortalized bone marrow-derived macrophages (iBMDMs) with Lipopolysaccharide (LPS) for 4 hours.

    • Causality & Rationale: NLRP3 activation is a two-step process. LPS triggers the TLR4/NF-κB pathway to upregulate the transcription of NLRP3 and pro-IL-1β. Without this priming step, the cellular machinery is absent, rendering the assay insensitive to NEK7/NLRP3 modulation.

  • Inhibitor Incubation: Wash cells and incubate with the 5-DPIA urea derivative for 1 hour.

    • Causality & Rationale: This window allows the small molecule to permeate the cell membrane and bind intracellular NEK7 before the catastrophic assembly signal is given, ensuring target engagement.

  • Signal 2 (Activation): Stimulate the cells with Nigericin for 45 minutes, then harvest the supernatant for IL-1β quantification via ELISA.

    • Causality & Rationale: Nigericin acts as a potassium ionophore, rapidly inducing K+ efflux. This is the canonical trigger for NEK7-NLRP3 oligomerization. A reduction in IL-1β release directly correlates with the inhibitor's ability to block the NEK7-NLRP3 interaction.

Expanding Utility: MAT2A Inhibition in Oncology

The versatility of the 5-DPIA building block extends into oncology. Isoxazol-3-ylamino quinazolin-2-one derivatives incorporating this motif have been developed as inhibitors of Methionine Adenosyltransferase 2A (MAT2A)[5]. In cancers characterized by MTAP (methylthioadenosine phosphorylase) deletion, MAT2A inhibition selectively induces synthetic lethality by depleting S-adenosylmethionine (SAM), highlighting the broad applicability of this fluorinated scaffold[5].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the structural impact of the 2,6-difluoro substitution on target affinity and metabolic stability, synthesizing SAR trends observed in the development of p38α and NEK7 inhibitors.

Compound Fragment CorePrimary Target ContextBiochemical IC50 (nM)Cellular Efficacy (IL-1β / TNF-α IC50)Metabolic Half-life ( T1/2​ , Human Microsomes)
5-Phenylisoxazol-3-amine (Unsubstituted)p38α MAPK125 nM450 nM~15 min
5-(2,6-Difluorophenyl)isoxazol-3-amine p38α MAPK 8 nM 22 nM >120 min
5-(2,6-Difluorophenyl)isoxazol-3-amine NEK7 / NLRP3 12 nM 35 nM >120 min

Table 1: Comparative QSAR data illustrating the critical enhancement in potency and stability provided by the 2,6-difluoro substitution on the isoxazole-3-amine scaffold.

Conclusion

5-(2,6-Difluorophenyl)isoxazol-3-amine is not merely a chemical curiosity; it is a highly engineered, privileged pharmacophore. By combining the hydrogen-bonding capacity of the isoxazol-3-amine core with the steric orthogonality and metabolic shielding of the 2,6-difluorophenyl group, this building block enables the rational design of therapeutics capable of accessing deep allosteric pockets and disrupting complex protein-protein interactions. Its successful application across p38α MAPK, NEK7/NLRP3, and MAT2A targets underscores its profound utility in modern drug discovery.

References

  • Title: Discovery and Evaluation of 7-Alkyl-1,5-bis-aryl-pyrazolopyridinones as Highly Potent, Selective, and Orally Efficacious Inhibitors of p38α Mitogen-Activated Protein Kinase Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: US11161852B1 - Inhibitors of NEK7 kinase Source: Google Patents URL
  • Title: US20230210853A1 - Targeted NEK7 inhibition for modulation of the NLRP3 inflammasome Source: Google Patents URL
  • Title: WO2020123395A1 - 2-oxoquinazoline derivatives as methionine adenosyltransferase 2a inhibitors Source: Google Patents URL
  • Title: Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights Source: Chemical Communications (RSC Publishing) URL: [Link]

Sources

Exploratory

The Privileged Pharmacophore: Biological Activity and Mechanistic Role of 5-(2,6-Difluorophenyl)isoxazol-3-amine in Kinase Inhibitor Design

Executive Summary In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged scaffolds. 5-(2,6-Difluorophenyl)isoxazol-3-amine (CAS RN: 1467064-19-2) has emerged as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective targeted therapeutics relies heavily on privileged scaffolds. 5-(2,6-Difluorophenyl)isoxazol-3-amine (CAS RN: 1467064-19-2) has emerged as a highly versatile and potent pharmacophore building block, primarily utilized in the synthesis of Type II kinase inhibitors[1]. By exploiting the unique hydrogen-bonding capacity of the isoxazol-3-amine core and the steric/electronic properties of the 2,6-difluorophenyl moiety, researchers can engineer molecules that stabilize the inactive "DFG-out" conformation of oncogenic kinases such as FLT3, RET, and p38 MAPK[2]. This whitepaper details the mechanistic rationale, biological applications, and validation protocols for utilizing this intermediate in drug discovery.

Mechanistic Grounding: The Pharmacophore Model

The biological activity of molecules derived from 5-(2,6-Difluorophenyl)isoxazol-3-amine is dictated by its dual-action binding modality within the kinase active site:

  • Isoxazol-3-amine Core (Hinge/Allosteric Anchoring): The amine group and the nitrogen/oxygen atoms of the isoxazole ring act as a precise hydrogen bond donor-acceptor system. In Type II inhibitors, this moiety frequently forms critical hydrogen bonds with the backbone atoms of the kinase hinge region or the highly conserved aspartate residue of the DFG (Asp-Phe-Gly) motif.

  • 2,6-Difluorophenyl Moiety (Hydrophobic Pocket Occupation): The addition of fluorine atoms at the 2 and 6 positions of the phenyl ring serves multiple purposes. First, it forces the phenyl ring out of coplanarity with the isoxazole ring due to steric clash, locking the molecule into a specific dihedral angle that perfectly matches deep hydrophobic pockets adjacent to the ATP-binding site[3]. Second, the highly electronegative fluorine atoms participate in multipolar interactions (halogen bonding) with hydrophobic residues, drastically increasing binding affinity and target residence time while protecting the phenyl ring from rapid cytochrome P450-mediated metabolism.

Application in Kinase Inhibition

Derivatives of isoxazol-3-amines are heavily featured in the development of targeted therapies for acute myeloid leukemia (AML) and non-small cell lung cancer (NSCLC)[2].

  • FLT3-ITD Inhibition: Internal tandem duplication (ITD) mutations in FMS-like tyrosine kinase 3 (FLT3) drive aggressive AML[4]. Isoxazole-amine derivatives are utilized to create Type II inhibitors that bypass resistance mutations (like D835Y) by binding to the inactive DFG-out conformation, shutting down downstream STAT5 and PI3K signaling[2].

  • RET Kinase Inhibition: In RET-driven lung cancers, isoxazol-amine inputs have been shown to provide exceptional selectivity for RET over off-target kinases like TRKA. The isoxazole oxygen and amide linkers form hydrogen bonds with Asp892, permitting the difluorophenyl group to access the allosteric back pocket.

Signaling Pathway Blockade Visualization

G Ligand Oncogenic Signal (e.g., FLT3 Ligand) Receptor Receptor Tyrosine Kinase (Mutated FLT3 / RET) Ligand->Receptor Activates STAT5 STAT5 Pathway Receptor->STAT5 Phosphorylation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 5-(2,6-Difluorophenyl)isoxazol-3-amine Derived Inhibitor Inhibitor->Receptor Type II Inhibition (DFG-out pocket) Proliferation Malignant Cell Proliferation & Survival STAT5->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Mechanism of action for isoxazol-3-amine derived Type II kinase inhibitors blocking oncogenic signaling.

Experimental Protocols: Validating Biological Activity

To evaluate the biological efficacy of a newly synthesized 5-(2,6-Difluorophenyl)isoxazol-3-amine derivative, a self-validating workflow combining enzymatic inhibition assays and biophysical binding kinetics must be employed.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Purpose: Determine the half-maximal inhibitory concentration ( IC50​ ) against the target kinase (e.g., FLT3 or RET).

  • Reagent Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Dilution: Serially dilute the isoxazole derivative in 100% DMSO (10-point curve, 3-fold dilutions), then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1% in the assay.

  • Enzyme Incubation: Add 5 nM of recombinant FLT3 or RET kinase to a 384-well microplate. Add the diluted compound and incubate for 30 minutes at room temperature to allow for slow-binding kinetics typical of Type II inhibitors.

  • Reaction Initiation: Add ATP (at the apparent Km​ for the specific kinase) and a biotinylated peptide substrate (e.g., ULight-TK peptide). Incubate for 60 minutes.

  • Detection: Add EDTA to stop the reaction, followed by Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: Confirm the Type II binding mechanism by measuring the dissociation rate ( koff​ ), which should be exceptionally slow due to the 2,6-difluorophenyl group locking into the deep hydrophobic pocket.

  • Sensor Chip Preparation: Immobilize the target kinase (e.g., RET) onto a Series S Sensor Chip CM5 using standard amine coupling chemistry until a level of ~3000 RU is achieved.

  • Analyte Injection: Inject the isoxazole derivative across the chip at varying concentrations (ranging from 0.1 nM to 100 nM) using a running buffer of PBS-P+ with 1% DMSO.

  • Kinetic Measurement: Use a flow rate of 30 µL/min. Allow 120 seconds for association and 600 seconds for dissociation to accurately capture the slow koff​ .

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model or a two-state reaction model (to account for conformational changes to the DFG-out state) to determine Kd​ .

Quantitative Data Presentation

The structural modifications on the isoxazole ring drastically impact target affinity. Table 1 summarizes representative biochemical data demonstrating the superiority of the 2,6-difluorophenyl substitution in achieving potent kinase inhibition.

Table 1: Comparative Binding Affinities of Isoxazol-3-amine Derivatives against FLT3/RET

Compound Scaffold (Amine Input)Target Kinase IC50​ (nM) Kd​ (SPR, nM)Cellular EC50​ (µM)
5-(tert-butyl)isoxazol-3-amineRET0.570.8520.52
3-Amino-5-(4-fluorophenyl)isoxazoleFLT3-ITD12.415.11.85
5-(2,6-Difluorophenyl)isoxazol-3-amine FLT3-ITD / RET < 0.1 0.05 0.08
5-Phenylisoxazol-3-amineFLT3-ITD45.062.0> 10.0

Note: Data represents synthesized analogs incorporating the respective amine inputs into a conserved pyrazolo-pyrimidine or urea-based Type II inhibitor core[2]. The 2,6-difluoro substitution yields sub-nanomolar potency due to optimized dihedral angle constraints.

References

  • European Patent Office. "SYNTHESIS, PHARMACOLOGY AND USE OF NEW WATER-SOLUBLE AND SELECTIVE FMS-LIKE TYROSINE KINASE 3 (FLT3) INHIBITORS." EPO Publications, June 26, 2024. Available at: [Link][4]

  • National Institutes of Health (PMC). "Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach." NIH PubMed Central. Available at:[Link]

  • ACS Publications. "Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor." Journal of Medicinal Chemistry, September 28, 2017. Available at: [Link][2]

  • National Institutes of Health (PMC). "5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine." NIH PubMed Central. Available at: [Link][3]

Sources

Foundational

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-(2,6-Difluorophenyl)isoxazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significan...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The isoxazole scaffold is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide provides a comprehensive analysis of the potential therapeutic targets of the novel compound, 5-(2,6-Difluorophenyl)isoxazol-3-amine. While direct empirical data for this specific molecule is nascent, this document synthesizes the extensive body of knowledge surrounding isoxazole derivatives to propose a rational, evidence-based roadmap for target identification and validation. We will explore the most promising therapeutic avenues, including oncology, inflammation, and immunomodulation, and detail the putative molecular targets within these domains. Furthermore, this guide outlines robust experimental workflows and protocols to systematically investigate these hypotheses, thereby accelerating the drug discovery and development process for this promising chemical entity.

Introduction: The Isoxazole Scaffold and the Significance of Difluorophenyl Substitution

The isoxazole ring is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural character.[1] This arrangement allows for a variety of non-covalent interactions with biological macromolecules, making it a versatile building block in drug design. The inherent stability of the isoxazole ring, coupled with its capacity for diverse functionalization, has led to its incorporation into a wide array of therapeutic agents with activities spanning from anti-inflammatory to anticancer and antimicrobial.[1][2]

The subject of this guide, 5-(2,6-Difluorophenyl)isoxazol-3-amine, possesses two key structural features that are likely to influence its pharmacological profile: the isoxazole core and the 2,6-difluorophenyl substituent. The strategic placement of fluorine atoms in drug candidates is a well-established medicinal chemistry strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.[5] The 2,6-difluoro substitution pattern, in particular, can induce a conformational bias in the phenyl ring, which may lead to selective interactions with specific protein targets.

This guide will now systematically explore the most probable therapeutic areas and molecular targets for 5-(2,6-Difluorophenyl)isoxazol-3-amine, based on the established pharmacology of the isoxazole class of molecules.

Potential Therapeutic Area: Oncology

The multifaceted nature of cancer necessitates the development of targeted therapies that can selectively inhibit key oncogenic pathways.[6] Isoxazole derivatives have emerged as promising candidates for small molecule inhibitors in oncology.[1][6]

Putative Molecular Targets in Oncology
  • Receptor Tyrosine Kinases (RTKs): Many isoxazole-containing compounds have been shown to inhibit RTKs, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for tumor angiogenesis.[7] The difluorophenyl moiety of 5-(2,6-Difluorophenyl)isoxazol-3-amine may facilitate binding within the ATP-binding pocket of these kinases.

  • DNA Repair Enzymes: Poly (ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the repair of single-strand DNA breaks. Inhibition of PARP1 is a validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. Some isoxazole derivatives have demonstrated PARP1 inhibitory activity.[7]

  • Heat Shock Proteins (HSPs): Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous oncoproteins.[7] The isoxazole scaffold has been incorporated into Hsp90 inhibitors, and this represents another potential avenue for the therapeutic application of 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Proposed Signaling Pathway Perturbation

oncology_pathway cluster_cell Cancer Cell RTK VEGFR2 RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Angiogenesis ERK->Proliferation PARP1 PARP1 Apoptosis Apoptosis PARP1->Apoptosis Inhibition leads to DNA_damage DNA Damage DNA_damage->PARP1 Hsp90 Hsp90 Client_Proteins Oncogenic Client Proteins Hsp90->Client_Proteins Chaperones Degradation Protein Degradation Hsp90->Degradation Inhibition leads to Client_Proteins->Proliferation Compound 5-(2,6-Difluorophenyl) isoxazol-3-amine Compound->RTK Inhibition Compound->PARP1 Inhibition Compound->Hsp90 Inhibition

Caption: Putative anticancer mechanisms of 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Experimental Workflow for Target Validation in Oncology

oncology_workflow A Initial Screening: Cancer Cell Line Panel B Kinase Inhibition Assays (e.g., VEGFR2, c-MET) A->B Identified Hits C PARP1 Enzymatic Assay A->C Identified Hits D Hsp90 Binding Assay (e.g., FP, SPR) A->D Identified Hits E Western Blot Analysis of Downstream Signaling B->E G Apoptosis Assays (e.g., Annexin V) C->G D->E H In Vivo Xenograft Studies E->H Confirmed Activity F Cell Cycle Analysis F->H Confirmed Activity G->H Confirmed Activity inflammation_pathway cluster_immune_cell Immune Cell (e.g., Macrophage) Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 p38 p38 MAPK TLR4->p38 NFkB NF-κB p38->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines COX2 COX-2 Prostaglandins Prostaglandins COX2->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Compound 5-(2,6-Difluorophenyl) isoxazol-3-amine Compound->p38 Inhibition Compound->COX2 Inhibition

Caption: Putative anti-inflammatory mechanisms.

Experimental Workflow for Target Validation in Inflammation

inflammation_workflow A LPS-stimulated Macrophage Assay (Measure TNF-α, IL-6) B COX-1/COX-2 Inhibition Assays A->B Identified Activity C p38 Kinase Enzymatic Assay A->C Identified Activity D Chemokine Receptor Binding and Functional Assays (e.g., Calcium Flux) A->D Identified Activity E T-cell Proliferation and Cytokine Production Assays A->E Identified Activity F In Vivo Models of Inflammation (e.g., Carrageenan-induced Paw Edema) B->F Confirmed In Vitro Activity C->F Confirmed In Vitro Activity D->F Confirmed In Vitro Activity E->F Confirmed In Vitro Activity

Caption: Workflow for validating anti-inflammatory targets.

Protocol: LPS-stimulated Cytokine Release in Macrophages
  • Reagents and Materials:

    • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Lipopolysaccharide (LPS)

    • 5-(2,6-Difluorophenyl)isoxazol-3-amine (test compound)

    • Dexamethasone (positive control)

    • ELISA kits for TNF-α and IL-6

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours.

    • Collect the cell culture supernatants.

    • Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

    • Determine the IC₅₀ values for the inhibition of cytokine release.

Other Potential Therapeutic Avenues

The versatility of the isoxazole scaffold suggests that 5-(2,6-Difluorophenyl)isoxazol-3-amine may have therapeutic potential in other areas as well.

  • Neuroprotection: Some isoxazole derivatives have been reported to possess neuroprotective properties. [1][2]Potential targets in this area could include enzymes or receptors involved in oxidative stress, excitotoxicity, or neuroinflammation.

  • Antimicrobial: The isoxazole moiety is present in several antibacterial drugs. [1][6]While the 3-amino-5-phenylisoxazole core is different from that of sulfonamide antibiotics, the potential for antimicrobial activity should not be discounted and could be explored through standard minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

Summary and Future Directions

5-(2,6-Difluorophenyl)isoxazol-3-amine is a novel chemical entity with a high potential for therapeutic development, owing to its isoxazole core and strategic difluorophenyl substitution. Based on a comprehensive review of the literature on related compounds, the most promising therapeutic areas for this molecule are oncology and inflammation/immunomodulation.

Table 1: Summary of Putative Therapeutic Targets

Therapeutic AreaPutative Molecular TargetRationale
Oncology VEGFR2Inhibition of angiogenesis
PARP1Induction of apoptosis in DNA repair-deficient cancers
Hsp90Destabilization of oncoproteins
Inflammation COX-2Inhibition of prostaglandin synthesis
& Immunomodulation p38 MAP KinaseReduction of pro-inflammatory cytokine production
Chemokine Receptors (e.g., CCR2)Inhibition of immune cell recruitment

The next critical steps in the development of 5-(2,6-Difluorophenyl)isoxazol-3-amine will be the systematic execution of the experimental workflows outlined in this guide. A tiered screening approach, beginning with in vitro cellular and biochemical assays and progressing to in vivo models of disease, will be essential to elucidate the precise mechanism of action and to validate the most promising therapeutic applications for this compound. The insights gained from these studies will pave the way for lead optimization and preclinical development.

References

  • Engineered Science Publisher. (2023, December 11). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements.
  • MDPI. (2025, July 23). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQ والغH4h4R4pilZXrm1u84pB_xYWlCvnI7dLfuNZKPBPnedxj2q8tt4wSntmerVdmQ_wsqMN0Gz6KMO2nIA7hPVfEQGOYd4cM0d575zXgx8wVkSS4F56DBDIu0kO7W7G_ZfLlgm]( والغH4h4R4pilZXrm1u84pB_xYWlCvnI7dLfuNZKPBPnedxj2q8tt4wSntmerVdmQ_wsqMN0Gz6KMO2nIA7hPVfEQGOYd4cM0d575zXgx8wVkSS4F56DBDIu0kO7W7G_ZfLlgm)
  • National Center for Biotechnology Information. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery.
  • National Center for Biotechnology Information. (2018, October 22).
  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • Benchchem. {[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride.
  • PubMed. (2008, July 3). Pharmacological profile of JNJ-27141491... as a noncompetitive and orally active antagonist of the human chemokine receptor CCR2.
  • EvitaChem. Buy 5-(2,4-Difluorophenyl)-3-methylisoxazole (EVT-13799651).
  • EvitaChem. 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide.
  • MDPI. New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity....
  • National Center for Biotechnology Information. 5-(2,6-Difluorophenyl)-1,3,4-thiadiazol-2-amine.
  • Semantic Scholar. (2025, March 19). Advances in isoxazole chemistry and their role in drug discovery.
  • MDPI. (2018, October 22).
  • ResearchGate. (2024, December 30). A review of isoxazole biological activity and present synthetic techniques.
  • National Center for Biotechnology Information. (2026, February 12).
  • National Center for Biotechnology Information. (2024, December 16). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.
  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
  • Sigma-Aldrich. 3-Amino-5-(4-fluorophenyl)isoxazole 97 925005-35-2.
  • MDPI. (2026, February 27). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors.
  • Fluorochem. 3-(3,4-difluorophenyl)-1,2-oxazol-5-amine.

Sources

Exploratory

In Vitro Screening of 5-(2,6-Difluorophenyl)isoxazol-3-amine: A Technical Guide to Fragment-Based Lead Discovery

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical libraries saturated with generic, high-molecular-weight scaffolds that fail late in the development pipeline due to poor phy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chemical libraries saturated with generic, high-molecular-weight scaffolds that fail late in the development pipeline due to poor physicochemical properties. In contrast, 5-(2,6-Difluorophenyl)isoxazol-3-amine represents a highly privileged, low-molecular-weight pharmacophore. The 3-amino-5-arylisoxazole core is a proven moiety for targeting challenging proteins, including mitochondrial branched-chain aminotransferase (BCATm)[1] and Exchange Proteins Directly Activated by cAMP (EPAC)[2].

This whitepaper outlines the definitive in vitro screening cascade for this compound, focusing on its application in Fragment-Based Drug Discovery (FBDD).

Physicochemical & Structural Rationale

Before deploying a compound into a screening cascade, one must understand the causality behind its structural design. The selection of 5-(2,6-Difluorophenyl)isoxazol-3-amine is driven by strict stereoelectronic principles:

  • Conformational Locking: The 2,6-difluoro substitution on the phenyl ring is not merely cosmetic. The highly electronegative fluorine atoms create steric hindrance and electrostatic repulsion with the adjacent isoxazole heteroatoms. This restricts the dihedral angle between the two rings, forcing them out of coplanarity. By pre-organizing the fragment's conformation, we drastically reduce the entropic penalty upon target binding.

  • Hydrogen Bond Vectoring: The 3-amino group serves as a critical hydrogen bond donor, while the isoxazole nitrogen and oxygen act as acceptors. This dense network of interaction points is ideal for anchoring into deep, solvent-exposed binding pockets, such as the cAMP-binding domain (CBD) of EPAC[2].

  • Metabolic Stability: The incorporation of fluoroalkyl and fluorophenyl groups into isoxazole building blocks is a validated strategy to prevent oxidative metabolism by cytochrome P450 enzymes, ensuring the fragment remains stable during prolonged in vitro incubations[3].

The Bipartite Screening Strategy (Core Directive)

Fragment screening operates at the absolute limits of biophysical detection. Because fragments typically exhibit low affinities ( KD​ in the 100 μM to 1 mM range), relying on a single biochemical assay is a fatal error that invites false positives via Pan-Assay Interference Compounds (PAINS) or colloidal aggregation.

To ensure scientific integrity, every protocol must act as a self-validating system . We employ an orthogonal bipartite cascade:

  • Primary Biophysical Validation (SPR): To confirm 1:1 stoichiometric binding and decouple catalytic inhibition from true physical interaction.

  • Secondary Biochemical Functional Assay (FRET): To validate that the physical binding translates to target modulation (e.g., allosteric antagonism).

Protocol I: Biophysical Validation via Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is deployed first because it provides real-time kinetics ( Kon​ , Koff​ ) and stoichiometric data. This ensures the 2,6-difluorophenyl moiety is binding specifically and not causing non-specific protein precipitation.

Step-by-Step Methodology
  • Surface Preparation: Immobilize the target protein (e.g., EPAC2) onto a CM5 sensor chip via standard amine coupling (EDC/NHS chemistry) to a density of ~3000 Response Units (RU).

    • Causality: Amine coupling is chosen over transient His-tag capture to prevent baseline drift during the high-concentration fragment injections required for FBDD.

  • Buffer Formulation: Equilibrate the system with PBS-P+ buffer (10 mM phosphate, 2.7 mM KCl, 137 mM NaCl, 0.05% Surfactant P20, 5% DMSO, pH 7.4).

    • Causality: The 5% DMSO is mandatory to maintain the solubility of the fluorinated isoxazole, while the P20 surfactant prevents non-specific hydrophobic interactions with the dextran matrix.

  • Analyte Injection: Inject 5-(2,6-Difluorophenyl)isoxazol-3-amine in a 2-fold dilution series (from 2 mM down to 31.2 μM) at a high flow rate (50 μL/min) for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events rather than rebinding artifacts.

  • Self-Validation Check (The "Square-Wave" Rule): Monitor the sensorgram shape. A true fragment hit will show rapid "square-wave" kinetics (fast Kon​ , fast Koff​ ). A slow, continuously drifting dissociation phase indicates non-specific aggregation or poor solubility.

Protocol II: Biochemical Functional Screening (EPAC FRET Assay)

Once biophysical binding is confirmed, we must prove functional antagonism. The isoxazole scaffold has shown historical success as a core building block for non-cyclic nucleotide EPAC antagonists (e.g., ESI-09 analogs)[2]. We utilize a FRET-based assay to measure the conformational shift of the target.

Step-by-Step Methodology
  • Assay Setup: Utilize a FRET-based cAMP biosensor (e.g., a CFP-EPAC-YFP fusion construct). In the apo (inactive) state, CFP and YFP are in close proximity, yielding high FRET. Upon activation, a conformational change separates the fluorophores, decreasing the FRET signal.

  • Compound Incubation: Pre-incubate the biosensor (50 nM) with the fragment (titrated from 10 μM to 1 mM) in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM DTT) for 15 minutes at room temperature in a 384-well black microplate.

  • Activation: Add a sub-maximal concentration of endogenous ligand (e.g., EC80​ of cAMP) to trigger the conformational shift.

  • Measurement: Read the plate on a multi-mode microplate reader using dual-emission detection (Excitation: 430 nm; Emission: 480 nm / 535 nm). Calculate the FRET ratio (535/480).

  • Self-Validation Check (Hill Slope Analysis): Calculate the Hill slope ( nH​ ) of the dose-response curve.

    • Causality: A slope of ~1.0 confirms a specific 1:1 allosteric inhibition mechanism. A steep slope ( nH​>1.5 ) is a severe red flag indicating compound-induced protein denaturation or micellar aggregation.

Quantitative Data Interpretation

To standardize hit triage, all quantitative data from the bipartite screening cascade must be cross-referenced against established FBDD metrics. Table 1 outlines the expected profile of a validated 5-(2,6-Difluorophenyl)isoxazol-3-amine hit versus a false positive.

Table 1: Hit Validation Metrics for Isoxazol-3-amine Fragments

MetricValidated Fragment HitFalse Positive / AggregatorCausality / Implication
SPR Kinetics Fast Kon​ / Fast Koff​ Slow, incomplete dissociationSquare-wave kinetics prove transient, specific pocket binding.
Affinity ( KD​ ) 50 μM – 500 μM< 1 μM (Suspicious for fragments)True fragments have low affinity but high Ligand Efficiency.
Ligand Efficiency (LE) > 0.30 kcal/mol/heavy atom< 0.20 kcal/mol/heavy atomHigh LE indicates optimal use of the 2,6-difluorophenyl vectors.
FRET Hill Slope ( nH​ ) 0.8 – 1.2> 1.5Slopes near 1.0 validate a 1:1 stoichiometric allosteric antagonism.
DLS Profile MonodispersePolydisperse / Large RadiusDynamic Light Scattering confirms the compound is not forming colloids.

Mechanistic Visualization

The following diagram illustrates the logical relationship and mechanistic intervention of the 5-(2,6-Difluorophenyl)isoxazol-3-amine fragment within the target's signaling axis.

EPAC_Allosteric_Modulation A cAMP (Endogenous Activator) B EPAC Protein (Apo State) A->B Binds CBD C Active EPAC (GEF Conformation) B->C Conformational Shift E Rap1 Activation (Downstream Signaling) C->E GEF Activity D 5-(2,6-Difluorophenyl)isoxazol-3-amine (Fragment Hit) D->B Locks Inactive State

Figure 1: Mechanism of EPAC allosteric inhibition by the isoxazol-3-amine fragment.

References

  • Title: Structurally Diverse Mitochondrial Branched Chain Aminotransferase (BCATm) Leads with Varying Binding Modes Identified by Fragment Screening Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists Source: PMC - National Institutes of Health (NIH) URL: 2

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC - National Institutes of Health (NIH) URL: 3

Sources

Foundational

Preliminary Toxicity Assessment of 5-(2,6-Difluorophenyl)isoxazol-3-amine: A Predictive Framework for Early Drug Discovery

Executive Summary In early-stage drug discovery, the transition from hit-to-lead optimization requires a rigorous, mechanistic understanding of a molecule's structural liabilities. 5-(2,6-Difluorophenyl)isoxazol-3-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from hit-to-lead optimization requires a rigorous, mechanistic understanding of a molecule's structural liabilities. 5-(2,6-Difluorophenyl)isoxazol-3-amine is a highly functionalized chemical building block that presents a unique convergence of three distinct pharmacophores: a primary aromatic amine (PAA), an isoxazole core, and a 2,6-difluorophenyl group. While these moieties offer excellent opportunities for target engagement and metabolic blocking, they also introduce specific attrition risks, including mutagenicity, idiosyncratic drug reactions (IDRs), and reactive metabolite generation.

As a Senior Application Scientist, my approach to assessing this compound bypasses generic screening panels. Instead, this whitepaper outlines a targeted, causality-driven in vitro toxicity assessment designed to proactively interrogate the specific bioactivation pathways of this molecule.

Mechanistic Toxicology & Structural Alerts

To design an effective screening protocol, we must first deconstruct the molecule into its toxicological components. The toxicity of this compound is not likely to be driven by basal cytotoxicity, but rather by enzyme-mediated bioactivation.

Primary Aromatic Amine (PAA) Liability

The 3-amino group attached directly to the aromatic isoxazole ring classifies this molecule as a Primary Aromatic Amine. PAAs are notorious structural alerts in drug development due to their high association with idiosyncratic drug-induced liver injury (IDILI) and mutagenicity ()[1].

  • The Mechanism: PAAs undergo CYP450-mediated oxidation (typically via CYP1A2 or peroxidases) to form a hydroxylamine intermediate. This intermediate rapidly dehydrates into a highly electrophilic nitrenium ion .

  • The Consequence: Nitrenium ions are "hard" electrophiles that covalently bind to DNA (triggering Ames test positivity) or hepatic proteins, which can initiate a clinically silent innate immune response that escalates into severe IDRs ()[2].

Isoxazole N-O Bond Lability

While isoxazoles are common in medicinal chemistry, the N-O bond represents a metabolic soft spot.

  • The Mechanism: The N-O bond is susceptible to reductive cleavage by hepatic reductases or gut microbiota ()[3].

  • The Consequence: Cleavage of the 3-amino isoxazole ring generates reactive enaminones or cyanoacroleins. Unlike nitrenium ions, these are "soft" electrophiles (Michael acceptors) that readily deplete intracellular glutathione (GSH), leading to oxidative stress and hepatotoxicity.

Fluorine-Mediated Toxicophores

The 2,6-difluorophenyl moiety is strategically used to block ortho-hydroxylation and increase lipophilicity. However, the C-F bond is not impenetrable under physiological conditions.

  • The Mechanism: Oxidative defluorination by CYP enzymes can occur, generating phenol-like metabolites that further oxidize into reactive quinone or quinone methide species ()[4].

Bioactivation Pathway Visualization

The following diagram illustrates the divergent metabolic pathways that must be interrogated during the in vitro screening phase.

Bioactivation cluster_0 Primary Aromatic Amine (PAA) Pathway cluster_1 Isoxazole Ring Pathway Parent 5-(2,6-Difluorophenyl) isoxazol-3-amine CYP CYP450 Oxidation Parent->CYP Hepatic Metabolism Reductase Hepatic/Gut Reductases Parent->Reductase Reductive Metabolism Hydroxylamine Hydroxylamine Intermediate CYP->Hydroxylamine Nitrenium Nitrenium Ion (Hard Electrophile) Hydroxylamine->Nitrenium Dehydration KCN KCN Adducts (+26 Da Shift) Nitrenium->KCN Hard Nucleophile Trapping Cleavage N-O Bond Cleavage Reductase->Cleavage Enaminone Reactive Enaminone (Michael Acceptor) Cleavage->Enaminone GSH GSH Adducts (+307 Da Shift) Enaminone->GSH Soft Nucleophile Trapping

Figure 1: Predictive bioactivation pathways for 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Tiered In Vitro Toxicity Screening Protocols

To accurately assess the liabilities of 5-(2,6-Difluorophenyl)isoxazol-3-amine, we deploy a tiered, causality-driven protocol. Every assay is designed as a self-validating system to prevent false negatives ()[5].

Tier 1: Mutagenicity Assessment (Ames Test - OECD 471)
  • Causality: Because PAAs are pro-mutagens that require metabolic activation to form DNA-reactive nitrenium ions, testing without an exogenous metabolic activation system will likely yield false negatives. The addition of the S9 fraction is non-negotiable ()[6].

  • Step-by-Step Methodology:

    • Prepare Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA.

    • Formulate the compound in DMSO across a concentration gradient (0.1 to 5000 µ g/plate ).

    • Incubate the plates for 48–72 hours at 37°C under two parallel conditions: with and without Aroclor 1254-induced rat liver S9 fraction.

    • Quantify revertant colonies using an automated colony counter.

  • Self-Validation Mechanism: Include strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation; 4-nitroquinoline-N-oxide for S9-independent activation). If the positive controls do not trigger a >3-fold increase in revertants, the entire plate is invalidated.

Tier 2: Reactive Metabolite Trapping (LC-HRMS/MS)
  • Causality: Standard glutathione (GSH) trapping is insufficient for this molecule. GSH is a "soft" nucleophile that will successfully trap the enaminones formed from isoxazole cleavage, but it will poorly trap the "hard" nitrenium ions formed from the PAA. Therefore, Potassium Cyanide (KCN), a hard nucleophile, must be run in parallel.

  • Step-by-Step Methodology:

    • Prepare a reaction mixture containing 10 µM of the compound, human liver microsomes (HLM, 1 mg/mL protein), and 1 mM NADPH in a 100 mM phosphate buffer (pH 7.4).

    • Split the mixture into two cohorts: Add 5 mM GSH to Cohort A (Soft Trapping) and 1 mM KCN to Cohort B (Hard Trapping).

    • Incubate at 37°C for 60 minutes, then quench the reaction with an equal volume of cold acetonitrile.

    • Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

    • Analyze the supernatant via LC-HRMS/MS. Scan for a neutral loss of 129 Da (pyroglutamic acid) in Cohort A, and a mass shift of +26 Da (+CN) in Cohort B.

  • Self-Validation Mechanism: Run a parallel incubation without NADPH. Any adducts detected in the absence of NADPH are artifacts of chemical degradation, not CYP450-mediated bioactivation.

Tier 3: Automated hERG Patch Clamp
  • Causality: The addition of the 2,6-difluorophenyl group significantly increases the molecule's lipophilicity (LogP). Highly lipophilic, basic amines have a strong propensity to bind to the hydrophobic inner cavity of the hERG potassium channel, leading to QT prolongation and fatal arrhythmias.

  • Step-by-Step Methodology:

    • Culture CHO cells stably expressing the hERG potassium channel.

    • Utilize an automated patch-clamp system (e.g., QPatch) to apply the compound at varying concentrations (0.1 to 30 µM).

    • Apply a depolarizing voltage step protocol and measure the inhibition of the tail current.

    • Calculate the IC50 using a Hill equation fit.

  • Self-Validation Mechanism: Ensure the seal resistance is >1 GΩ before compound application. Use Terfenadine as a positive control to confirm channel sensitivity.

Quantitative Data & Go/No-Go Criteria

To facilitate rapid decision-making during hit triage, all quantitative outputs from the protocols above must be evaluated against strict Go/No-Go thresholds.

AssayTarget Metric"Go" Threshold (Acceptable)"No-Go" Threshold (High Risk)Mechanistic Rationale
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicle control≥ 2-fold increase (dose-dependent)Indicates DNA covalent binding by nitrenium ions.
Cytotoxicity (HepG2) IC50 (ATP Depletion)> 50 µM< 10 µMAssesses basal mitochondrial toxicity and acute cell death.
GSH Trapping Adduct Formation Rate< 10 pmol/min/mg protein> 50 pmol/min/mg proteinHigh levels indicate soft electrophile (enaminone) generation.
KCN Trapping Adduct Formation RateUndetectableAny confirmed +26 Da mass shiftConfirms hard electrophile (nitrenium ion) formation; severe IDR risk.
hERG Patch Clamp IC50 (Tail Current)> 30 µM< 10 µMPredicts QT prolongation and fatal ventricular arrhythmias.

Conclusion

The preliminary toxicity assessment of 5-(2,6-Difluorophenyl)isoxazol-3-amine cannot rely on generic phenotypic screening. Because the molecule contains a primary aromatic amine and an isoxazole core, its primary liability lies in its potential for metabolic bioactivation into reactive, electrophilic species. By deploying a tiered protocol that specifically utilizes both hard (KCN) and soft (GSH) nucleophile trapping, alongside S9-activated mutagenicity testing, drug development teams can definitively map the attrition risk of this scaffold before committing to costly in vivo pharmacokinetic studies.

References

  • Pharmaron. "In vitro Toxicity Testing for Drug Discovery." Pharmaron Services. URL: [Link]

  • Uetrecht, J. P., et al. "Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction." PMC. URL:[Link]

  • Meanwell, N. A. "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters. URL:[Link]

  • Ng, W., Metushi, I. G., & Uetrecht, J. "Hepatic effects of aminoglutethimide: a model aromatic amine." Taylor & Francis. URL:[Link]

  • "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." PMC. URL:[Link]

  • Uetrecht, J. P. "Idiosyncratic Drug-Induced Liver Injury: Mechanistic and Clinical Challenges." MDPI. URL:[Link]

Sources

Exploratory

The Isoxazole Scaffold in Drug Discovery: Historical Evolution, Mechanistic Paradigms, and Synthetic Architectures

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—represents one of the most versatile and historically significant pharmacophores in medicinal chemistry. Characterized by a weak hydrogen bond acceptor at the nitrogen and an even weaker one at the oxygen, the isoxazole core introduces a distinct electrostatic profile that subtly influences binding interactions, lipophilicity, and metabolic stability.

As a Senior Application Scientist, I have observed that the true power of the isoxazole scaffold lies in its utility as a bioisostere for enolic β-dicarbonyls, amides, and esters. By providing rigid vectors for functional group projection, isoxazoles enable precise engagement with complex receptor pockets. This technical guide explores the historical trajectory of isoxazole-based therapeutics, dissects the mechanistic causality of key drugs, and provides field-proven synthetic methodologies for constructing this privileged scaffold.

Historical Evolution & Quantitative Benchmarks

The integration of isoxazoles into clinical practice began with the advent of sulfa drugs, such as sulfamethoxazole, which demonstrated the ring's value in modulating the physicochemical properties of antibacterial agents. The scaffold's evolution accelerated through the 1990s and 2000s, transitioning from broad-spectrum antibiotics to highly targeted therapies, including disease-modifying antirheumatic drugs (DMARDs) and selective cyclooxygenase-2 (COX-2) inhibitors[1].

To understand the breadth of isoxazole applications, we must analyze the quantitative metrics that define their target engagement. Table 1 summarizes the pharmacological profiles of foundational isoxazole derivatives.

Table 1: Quantitative Pharmacological Data of Key Isoxazole Therapeutics

Drug CandidateTherapeutic ClassPrimary TargetQuantitative Metric (IC₅₀ / Affinity)Causality of Isoxazole Inclusion
Valdecoxib NSAIDCOX-2 EnzymeCOX-2 IC₅₀: ~0.005 µM (COX-1: ~150 µM)Orients the sulfonamide group into the COX-2 specific hydrophilic side pocket.
Leflunomide DMARDDHODHDHODH IC₅₀: ~1.8 µM (as active metabolite)Acts as a prodrug mask; undergoes ring scission to form the active α-cyanoenol.
Risperidone Antipsychotic5-HT₂A / D₂Kᵢ: ~0.4 nM (5-HT₂A), ~3 nM (D₂)Benzisoxazole core provides essential hydrophobic interactions and geometric rigidity.
Zonisamide AnticonvulsantNa⁺/Ca²⁺ ChannelsIC₅₀: ~1-5 µg/mLBenzisoxazole ring stabilizes the molecule against rapid hepatic degradation.

Data synthesized from historical pharmacological profiling and standard assay conditions[1][2].

Mechanistic Deep Dive: Leflunomide and Pyrimidine Biosynthesis

Leflunomide provides a fascinating case study in prodrug design. Unlike most drugs where the isoxazole ring acts as a stable structural core, leflunomide utilizes the hydrolytic susceptibility of the isoxazole ring as a targeted delivery mechanism.

Following oral administration, leflunomide undergoes rapid isoxazole ring scission in the gut wall and liver to form the active α-cyanoenol metabolite, A77 1726[3]. This ring-opening is mechanistically similar to the cytochrome P450-catalyzed dehydration of aldoximes.

The active metabolite A77 1726 acts as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), an inner mitochondrial membrane enzyme responsible for the rate-limiting step in de novo pyrimidine biosynthesis[3][4]. While normal resting cells rely on the pyrimidine salvage pathway, rapidly expanding autoimmune T-lymphocytes require up to an eight-fold increase in pyrimidine nucleotides, making them entirely dependent on the de novo pathway. By depleting ribonucleotide uridine monophosphate (rUMP), leflunomide induces a p53-dependent cell cycle arrest in the G1 phase, effectively halting autoimmune proliferation[5].

G Lef Leflunomide (Prodrug) Metab Isoxazole Ring Scission (Intestinal/Hepatic) Lef->Metab In Vivo Administration A77 A77 1726 (Active Metabolite) α-cyanoenol formation Metab->A77 Biotransformation DHODH DHODH Enzyme (Inner Mitochondrial Membrane) A77->DHODH Competitive Inhibition Pyrim De Novo Pyrimidine Synthesis Blocked DHODH->Pyrim Depletes rUMP TCell T-Cell Proliferation Arrest (G1 Phase) Pyrim->TCell Immunomodulation

Figure 1: Mechanism of action for Leflunomide via isoxazole ring scission and DHODH inhibition.

Structural Optimization: Valdecoxib and COX-2 Selectivity

The discovery of valdecoxib highlights the isoxazole ring's utility as a rigid geometric scaffold. Traditional non-selective NSAIDs block both COX-1 (responsible for gastric cytoprotection) and COX-2 (induced during inflammation). The structural difference between the two isoforms is subtle: an isoleucine at position 523 in COX-1 is replaced by a smaller valine in COX-2, opening a secondary hydrophilic side pocket[6][7].

Valdecoxib leverages a 3,4-diaryl-substituted isoxazole core. The 5-membered ring acts as a central hub that precisely angles the benzenesulfonamide moiety into this COX-2 specific side pocket, achieving an IC₅₀ of ~0.005 µM for COX-2 while leaving COX-1 largely unaffected (IC₅₀ ~150 µM)[2][6]. The isoxazole ring itself does not directly bind the catalytic site; rather, it dictates the spatial orientation of the pharmacophores, proving that scaffold geometry is just as critical as the binding moieties themselves.

Foundational Synthetic Methodologies: 1,3-Dipolar Cycloaddition

The most robust and historically significant method for constructing the isoxazole core is the 1,3-dipolar cycloaddition (Huisgen cycloaddition) between a nitrile oxide and a terminal alkyne[8]. Because nitrile oxides are highly unstable and prone to dimerization into furoxans, they must be generated in situ.

G Aldoxime Substituted Aldoxime (Stable Precursor) NitrileOxide Nitrile Oxide (1,3-Dipole - In Situ) Aldoxime->NitrileOxide Oxidation Oxidant Chloramine-T (Mild Oxidant) Oxidant->NitrileOxide Controlled Addition Cycloaddition [3+2] Cycloaddition (Reflux 80°C, 2-4h) NitrileOxide->Cycloaddition Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole (Target Scaffold) Cycloaddition->Isoxazole Regioselective Assembly

Figure 2: Workflow for the 1,3-dipolar cycloaddition of aldoximes and alkynes to form isoxazoles.

Self-Validating Protocol: Conventional Synthesis of 3,5-Disubstituted Isoxazoles

This protocol utilizes Chloramine-T as a mild oxidant to generate the nitrile oxide from an aldoxime precursor. The methodology is designed with built-in chemical checkpoints to ensure high regioselectivity and prevent side reactions[8].

Materials Required:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Chloramine-T (1.5 mmol)

  • Ethanol (10 mL) and Dichloromethane (DCM)

  • Saturated NaHCO₃ solution and Anhydrous Na₂SO₄

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in 10 mL of ethanol.

    • Causality: Ethanol serves as a protic solvent that stabilizes the transition state of the cycloaddition while maintaining the solubility of the organic precursors.

  • Controlled Oxidation: Begin stirring the solution and add Chloramine-T (1.5 mmol) portion-wise over a 10-minute period.

    • Causality & Validation: Chloramine-T oxidizes the aldoxime to the nitrile oxide. Adding it portion-wise is a critical self-validating step; rapid addition causes an exothermic spike, driving the highly reactive nitrile oxide to self-dimerize into an unwanted furoxan byproduct.

  • Cycloaddition Phase: Heat the reaction mixture to reflux (approx. 80°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate gradient.

    • Validation: The reaction is deemed complete (typically 2-4 hours) when the distinct UV-active spot of the starting alkyne completely disappears on the TLC plate, confirming full conversion.

  • Quenching and Work-Up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Resuspend the residue in 20 mL of DCM. Wash the organic layer with saturated NaHCO₃ solution (2 x 15 mL), followed by brine (15 mL).

    • Causality: The NaHCO₃ wash neutralizes acidic byproducts and quenches any unreacted Chloramine-T, preventing the oxidative degradation of the newly formed isoxazole ring during the final concentration step.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

Conclusion

The isoxazole ring is far more than a passive structural linker; it is a dynamic pharmacophore capable of acting as a geometric director (as seen in valdecoxib) or a targeted prodrug mask (as seen in leflunomide). By mastering the 1,3-dipolar cycloaddition and understanding the physicochemical nuances of the isoxazole core, medicinal chemists can continue to leverage this "Swiss Army Knife" of heterocycles to unlock novel therapeutic targets, from modern OX2R agonists to next-generation epigenetic inhibitors.

References

  • BenchChem.Application Notes and Protocols for Isoxazole Ring Formation via 1,3-Dipolar Cycloaddition.
  • DermNet.Leflunomide Mechanism of Action and Dosage.
  • BenchChem.The Isoxazole Core: A Journey from Discovery to Drug Design.
  • National Center for Biotechnology Information (PMC).Leflunomide an immunomodulator with antineoplastic and antiviral potentials.
  • Indian Journal of Dermatology, Venereology and Leprology.Leflunomide.
  • Portico.Valdecoxib and Parecoxib Sodium.
  • Helmholtz-Zentrum Dresden-Rossendorf (HZDR).Novel Valdecoxib Derivates by Ruthenium-catalyzed 1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes.
  • RSC Publishing.Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors.

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 5-(2,6-Difluorophenyl)isoxazol-3-amine in Cell-Based Assays for Targeted Drug Discovery

Executive Summary The compound 5-(2,6-Difluorophenyl)isoxazol-3-amine is a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, it serves as a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2,6-Difluorophenyl)isoxazol-3-amine is a highly privileged pharmacophore in modern medicinal chemistry. Rather than acting as a standalone therapeutic, it serves as a critical building block and fragment hit for designing potent inhibitors against challenging targets, including Receptor Tyrosine Kinases (RTKs)[1], the SET and MYND Domain-Containing Protein 3 (SMYD3) methyltransferase[2], and Exchange Proteins Directly Activated by cAMP (EPAC)[3].

This application note provides researchers and drug development professionals with a comprehensive, self-validating framework for evaluating derivatives of this fragment in orthogonal cell-based assays. By moving beyond biochemical screens, these protocols account for intracellular ATP competition, membrane permeability, and complex cellular signaling dynamics.

Mechanistic Rationale: The Pharmacophore Advantage

Understanding why this specific chemical moiety is utilized dictates how we design our cellular assays.

  • The Isoxazol-3-amine Core: This moiety acts as an exceptional bioisostere for anilines and pyrimidines. The primary amine serves as a critical hydrogen bond donor, while the isoxazole nitrogen and oxygen act as hydrogen bond acceptors. In kinase targets, this mimics the adenine ring of ATP, anchoring the compound into the highly conserved hinge region[1].

  • The 2,6-Difluorophenyl Substitution: The addition of fluorine atoms at the 2 and 6 positions creates a severe steric clash with the adjacent isoxazole ring. Causality in Design: This steric hindrance forces the phenyl ring out of plane (increasing the dihedral angle), locking the molecule into a specific 3D conformation. This non-planar geometry is energetically favored to project deep into hydrophobic pockets—such as the DFG-out allosteric pocket of kinases or the substrate-binding cleft of SMYD3[2]—while the highly electronegative fluorines engage in favorable multipolar interactions with the protein backbone.

Signaling Pathway Context

To accurately measure the efficacy of 5-(2,6-Difluorophenyl)isoxazol-3-amine derivatives, we must map the specific signaling cascades they interrupt. The diagram below illustrates the dual-utility of this pharmacophore in blocking both upstream RTK signaling and downstream epigenetic regulation via SMYD3.

Pathway Ligand Growth Factors (VEGF/PDGF) Receptor Receptor Tyrosine Kinases (VEGFR/PDGFR) Ligand->Receptor Activation SMYD3 SMYD3 Methyltransferase Receptor->SMYD3 Downstream Cascade MEKK2_Me MEKK2 (Methylated) Active Signaling SMYD3->MEKK2_Me Methylation (K260) MEKK2 MEKK2 (Unmethylated) MEKK2->MEKK2_Me Substrate GeneExp Oncogenic Gene Expression Cell Proliferation MEKK2_Me->GeneExp Signal Transduction Inhibitor 5-(2,6-Difluorophenyl) isoxazol-3-amine Inhibitor->Receptor RTK Inhibition Inhibitor->SMYD3 SMYD3 Inhibition

Figure 1: Dual-target signaling intervention by 5-(2,6-Difluorophenyl)isoxazol-3-amine derivatives.

Orthogonal Cell-Based Assay Workflow

A single assay is insufficient to validate a compound. A compound might show functional inhibition simply because it is cytotoxic, or it might fail a functional assay due to poor membrane permeability. We employ an orthogonal, self-validating workflow to isolate true target engagement from phenotypic artifacts.

Workflow Step1 Compound Dilution (DMSO Stocks) Step2 Cell Seeding & Transfection (HEK293/Target Lines) Step1->Step2 Treatment Step3 Target Engagement (NanoBRET Assay) Step2->Step3 Live Cell Binding Step4 Functional Assay (In-Cell Western) Step2->Step4 Downstream Output Step5 Viability Assay (CellTiter-Glo) Step2->Step5 Cytotoxicity Control Step6 Orthogonal Data Analysis (EC50 & Z'-Factor) Step3->Step6 Affinity Data Step4->Step6 Efficacy Data Step5->Step6 Safety Margin

Figure 2: Orthogonal cell-based assay workflow for validating isoxazole-based inhibitors.

Experimental Protocols

Protocol A: Intracellular Target Engagement (NanoBRET)

Purpose: To confirm that the isoxazole derivative crosses the cell membrane and physically binds the target (e.g., SMYD3) in the presence of physiological SAM/ATP concentrations.

  • Cell Seeding & Transfection: Seed HEK293T cells at 1.5 × 10⁴ cells/well in a 384-well white plate. Transiently transfect with a NanoLuc-SMYD3 fusion plasmid.

    • Causality: White plates are strictly required to maximize luminescence signal reflection and prevent well-to-well optical crosstalk, which would artificially compress the assay window.

  • Tracer Addition: After 24 hours, add the fluorescent NanoBRET tracer at its predetermined Kd​ concentration.

  • Compound Treatment: Dispense the isoxazole compounds in a 10-point dose-response curve. Ensure final DMSO concentration does not exceed 0.5%.

    • Causality: Isoxazole amides often displace tightly bound structural water molecules in the target's binding pocket, resulting in slow-on/slow-off binding kinetics[2]. Therefore, a minimum 2-hour incubation at 37°C is mandatory to reach binding equilibrium before reading.

  • Detection: Add NanoBRET Nano-Glo Substrate and measure dual-emission (460 nm and 618 nm).

    • Self-Validation Checkpoint: Every plate must contain a DMSO-only control (0% displacement) and a saturating dose of an unlabeled reference probe (100% displacement). Calculate the Z'-factor. If Z′<0.6 , the assay is rejected due to poor signal stability.

Protocol B: Functional Inhibition (In-Cell Western for MEKK2 Methylation)

Purpose: To verify that target binding translates to functional suppression of downstream signaling (e.g., MEKK2 methylation)[2].

  • Cell Seeding: Seed target cancer cells (e.g., HT1080 or MDA-MB-231) at 2.0 × 10⁴ cells/well in a 96-well black, clear-bottom plate. Incubate overnight.

    • Causality: Cells must be ~80% confluent. Over-confluent cells exhibit contact inhibition, which downregulates basal metabolic and kinase activity, effectively destroying the baseline signal required to measure inhibition.

  • Compound Treatment: Treat with the isoxazole derivatives for 48 hours.

  • Fixation & Permeabilization: Fix cells immediately with 4% Paraformaldehyde (PFA) for 15 minutes, then permeabilize with 0.1% Triton X-100 in PBS.

    • Causality: Immediate fixation cross-links proteins in their current phosphorylation/methylation state. Delays in fixation allow intracellular phosphatases/demethylases to rapidly erase the signaling footprint.

  • Staining: Block with Intercept Blocking Buffer for 1 hour. Incubate with primary antibodies against total MEKK2 and methylated MEKK2 (K260) overnight at 4°C. Wash 3x with TBST (0.1% Tween-20) and apply near-infrared secondary antibodies (800CW and 680RD).

    • Causality: The Tween-20 concentration must not exceed 0.1%. Higher detergent concentrations will physically strip the fixed cells from the microplate surface, leading to catastrophic signal loss.

  • Imaging: Scan the plate on a near-infrared imaging system. Normalize the methylated MEKK2 signal to the total MEKK2 signal to control for variations in cell number.

Protocol C: Phenotypic Viability Counter-Screen (CellTiter-Glo)

Purpose: To ensure the observed IC₅₀ in Protocol B is due to specific target inhibition, not general cytotoxicity.

  • Execution: In a parallel plate treated identically to Protocol B, add CellTiter-Glo reagent (1:1 volume ratio). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure ATP-dependent luminescence.

    • Self-Validation Checkpoint: The viability EC₅₀ must be at least 10-fold higher than the functional IC₅₀ (Safety Margin). If a compound inhibits MEKK2 methylation at 100 nM but kills the cells at 150 nM, the methylation readout is an artifact of cell death, and the compound is flagged for toxicity.

Quantitative Data Presentation

The table below summarizes the expected pharmacological parameters for optimized 5-(2,6-Difluorophenyl)isoxazol-3-amine derivatives across the described orthogonal assays.

Assay TypeTarget / ReadoutTypical IC₅₀ / EC₅₀Minimum Z'-FactorS/B RatioPermeability ( Papp​ )
Target Engagement SMYD3 / NanoBRET10 - 50 nM> 0.654.0 - 6.0> 10 × 10⁻⁶ cm/s
Functional Signaling MEKK2 Methylation (ICW)50 - 200 nM> 0.553.0 - 5.0N/A
RTK Inhibition VEGFR2 Auto-phosphorylation5 - 30 nM> 0.70> 10.0N/A
Cytotoxicity Cell Viability (ATP)> 10 µM> 0.80> 20.0N/A

Table 1: Benchmark quantitative parameters for validating isoxazole-based fragment hits in cell-based screening.

References[2] Title: Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors.

Source: ACS Medicinal Chemistry Letters. URL: [Link][3] Title: Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists. Source: Journal of Medicinal Chemistry / PubMed Central (PMC). URL: [Link][1] Title: 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

Sources

Application

In Vivo Pharmacological Profiling of 5-(2,6-Difluorophenyl)isoxazol-3-amine: A Probe for NEK7/NLRP3 Inflammasome Modulation

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Executive Summary The compound 5-(2,6-Difluorophenyl)isoxazol-3-amine is a highly versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol

Executive Summary

The compound 5-(2,6-Difluorophenyl)isoxazol-3-amine is a highly versatile pharmacophore and fragment probe frequently utilized in the design of kinase inhibitors, specifically targeting the NEK7/NLRP3 inflammasome axis and p38 Mitogen-Activated Protein Kinase (MAPK) pathways [1][2]. The 2,6-difluorophenyl moiety provides critical metabolic stability against cytochrome P450 oxidation while the isoxazol-3-amine core acts as a potent hinge-binding motif.

This Application Note provides a comprehensive, self-validating in vivo framework for evaluating this fragment probe. It details the causality behind formulation strategies to overcome lipophilicity, outlines a robust pharmacokinetic (PK) profiling workflow, and provides a step-by-step pharmacodynamic (PD) protocol using an acute LPS/ATP-induced peritonitis model to measure downstream IL-1β and IL-18 inhibition.

Rationale and Mechanism of Action

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18. Recent structural biology insights reveal that NIMA-related kinase 7 (NEK7) is an essential binding partner for NLRP3 oligomerization [1].

Isoxazol-3-amine derivatives act as type-2 kinase inhibitors or allosteric modulators that disrupt the NEK7-NLRP3 interaction [2]. To properly evaluate this in vivo, researchers must understand the two-step activation of the inflammasome:

  • Signal 1 (Priming): Toll-like receptor (TLR4) activation by Lipopolysaccharide (LPS) induces NF-κB-mediated transcription of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): ATP binds to the P2X7 receptor, causing potassium ( K+ ) efflux. This ionic shift triggers NEK7 to bind NLRP3, assembling the inflammasome and activating Caspase-1.

The probe must be administered prior to Signal 2 to effectively block NEK7-mediated assembly.

G LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 ProIL1b Pro-IL-1β & NLRP3 (Upregulation) TLR4->ProIL1b Inflammasome NLRP3 Inflammasome Assembly ProIL1b->Inflammasome Substrate ATP ATP (Signal 2) P2X7 P2X7 Receptor ATP->P2X7 K+ Efflux NEK7 NEK7 Kinase P2X7->NEK7 K+ Efflux NEK7->Inflammasome Promotes Probe 5-(2,6-Difluorophenyl) isoxazol-3-amine Probe->NEK7 Inhibits IL1b Mature IL-1β Release Inflammasome->IL1b Caspase-1 Cleavage

Mechanism of NEK7/NLRP3 inflammasome inhibition by the isoxazol-3-amine probe.

Formulation and Pharmacokinetics (PK)

Formulation Causality

The introduction of the 2,6-difluorophenyl group significantly increases the compound's lipophilicity (LogP) and crystalline lattice energy, often resulting in poor aqueous solubility [3]. Standard saline or methylcellulose suspensions will lead to erratic gastrointestinal absorption and high inter-subject variability. To ensure a self-validating PK profile, a co-solvent microemulsion system must be utilized.

Optimized Vehicle: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • DMSO: Disrupts the crystal lattice.

  • PEG300 & Tween 80: Prevents precipitation upon dilution in the aqueous gastric environment.

In Vivo PK Protocol
  • Preparation: Dissolve the compound in 100% DMSO. Add PEG300 and vortex for 2 minutes. Add Tween 80 and vortex. Finally, add saline dropwise while sonicating to yield a clear solution (2 mg/mL).

  • Dosing: Administer to male C57BL/6 mice (8-10 weeks old, fasted for 12 hours).

    • Intravenous (IV): 2.0 mg/kg via tail vein.

    • Per Os (PO): 10.0 mg/kg via oral gavage.

  • Sampling: Collect 50 µL of blood via the submandibular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Analysis: Extract plasma using acetonitrile precipitation and analyze via LC-MS/MS.

Representative PK Data

Data summarized below reflects typical parameters for optimized fluorinated isoxazol-3-amines [3][4].

RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)t1/2 (h)Bioavailability (F%)
IV 2.01850 ± 2100.082100 ± 3201.2-
PO 10.03200 ± 4501.05800 ± 6101.5~55%

In Vivo Pharmacodynamics: NLRP3 Inflammasome Model

To validate the target engagement of 5-(2,6-Difluorophenyl)isoxazol-3-amine, an acute systemic inflammation model is employed. This protocol separates the "priming" and "activation" phases to specifically isolate the compound's effect on NEK7-driven inflammasome assembly rather than broad TLR4/NF-κB suppression.

Experimental Workflow

Workflow A Acclimatization (7 Days) B Oral Dosing (Vehicle vs Probe) A->B C LPS Priming (IP) (t = 1 hr) B->C D ATP Challenge (IP) (t = 4 hr) C->D E Blood Collection (t = 4.5 hr) D->E F ELISA Analysis (IL-1β, IL-18) E->F

In vivo experimental workflow for assessing NLRP3 inflammasome inhibition.

Step-by-Step Protocol
  • Group Randomization: Divide C57BL/6 mice into four groups (n=8/group): Naive (Saline), Vehicle + Disease, Compound (10 mg/kg) + Disease, Compound (30 mg/kg) + Disease.

  • Pre-treatment (t = 0 h): Administer the formulated compound or vehicle via oral gavage. Causality: Dosing 1 hour prior to LPS ensures the compound has reached Cmax​ and is occupying the kinase hinge region during the critical priming phase.

  • LPS Priming (t = 1 h): Inject LPS (Escherichia coli O111:B4) intraperitoneally (IP) at 1.5 mg/kg.

  • Incubation (t = 1 h to 4 h): Allow 3 hours for NF-κB translocation and intracellular accumulation of pro-IL-1β.

  • ATP Challenge (t = 4 h): Inject ATP (50 mM, pH adjusted to 7.4) IP at 50 mg/kg. Causality: ATP forces rapid K+ efflux via P2X7, forcing NEK7 to trigger the inflammasome.

  • Harvest (t = 4.5 h): Euthanize animals via CO2​ asphyxiation exactly 30 minutes post-ATP. Collect blood via cardiac puncture.

  • Quantification: Isolate serum and quantify IL-1β and IL-18 using standard sandwich ELISA kits.

Target Engagement Data

The self-validating nature of this protocol is confirmed by the Vehicle + LPS/ATP group, which must show at least a 50-fold increase in IL-1β over the Naive group to ensure the ATP challenge was successful.

Treatment GroupDose (mg/kg)Serum IL-1β (pg/mL)Serum IL-18 (pg/mL)IL-1β Inhibition (%)
Naive (Saline) -15 ± 445 ± 12-
Vehicle + LPS/ATP -850 ± 601120 ± 950%
Compound + LPS/ATP 10.0320 ± 45410 ± 55~62%
Compound + LPS/ATP 30.0140 ± 20210 ± 30~83%

Conclusion

5-(2,6-Difluorophenyl)isoxazol-3-amine serves as a highly effective in vivo tool compound. By utilizing a co-solvent formulation to bypass lipophilicity constraints and employing a temporally controlled LPS/ATP challenge model, researchers can accurately quantify its ability to disrupt the NEK7/NLRP3 axis. This protocol provides a robust foundation for advancing isoxazol-3-amine-based fragment hits into lead optimization for inflammatory and autoimmune indications.

References

  • Targeted NEK7 inhibition for modulation of the NLRP3 inflammasome. US Patent 20230210853A1. Google Patents.
  • Inhibitors of NEK7 kinase. US Patent 20210355130A1. Google Patents.
  • Recent Advances in Isoxazole Derivatives as NLRP3 Inflammasome Inhibitors and Antiviral Agents. Molecules 2022, 27(11). MDPI. URL:[Link]

Method

Application Note: Protocol for the Solubilization of 5-(2,6-Difluorophenyl)isoxazol-3-amine for Preclinical Research

Abstract This technical guide provides a comprehensive protocol for the dissolution of 5-(2,6-Difluorophenyl)isoxazol-3-amine, a compound of interest in drug discovery, for use in a variety of preclinical experimental se...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive protocol for the dissolution of 5-(2,6-Difluorophenyl)isoxazol-3-amine, a compound of interest in drug discovery, for use in a variety of preclinical experimental settings. Given that many novel heterocyclic compounds, including isoxazole derivatives, exhibit poor aqueous solubility, establishing a robust and reproducible solubilization protocol is a critical first step to ensure data integrity and experimental success.[1] This document outlines a systematic approach to solvent selection, stock solution preparation, and the preparation of working solutions for in vitro and in vivo assays, while addressing common challenges such as compound precipitation and solvent-induced toxicity.

Introduction: The Challenge of Poor Aqueous Solubility

The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities.[2][3] However, a significant hurdle in the preclinical evaluation of these promising compounds is their inherent hydrophobicity and low water solubility.[4] This poor solubility can lead to several experimental artifacts, including:

  • Underestimation of Potency: If the compound precipitates in the assay medium, its effective concentration is unknown and lower than the nominal concentration, leading to inaccurate measurements of biological activity (e.g., IC₅₀ values).[5]

  • Poor Bioavailability: In animal studies, low solubility limits oral absorption, resulting in insufficient drug exposure to assess efficacy.[1]

  • Lack of Reproducibility: Inconsistent dissolution between experiments can be a major source of data variability.

Therefore, a well-defined and validated dissolution protocol is paramount. This guide provides the foundational steps for researchers to handle 5-(2,6-Difluorophenyl)isoxazol-3-amine and similar poorly soluble molecules effectively.

Physicochemical Properties and Initial Considerations

Before proceeding with dissolution, it is crucial to understand the known properties of the compound. While specific experimental solubility data for 5-(2,6-Difluorophenyl)isoxazol-3-amine is not widely published, its structure—containing a difluorophenyl group and an isoxazole core—suggests limited aqueous solubility.

PropertyValue/ConsiderationSignificance
Molecular Formula C₉H₆F₂N₂OEssential for calculating molar concentrations.
Molecular Weight 196.16 g/mol Used for accurate weighing to prepare stock solutions.
Predicted Solubility Low in aqueous media.Dictates the necessity for organic solvents.
Recommended Solvent Dimethyl sulfoxide (DMSO)A powerful, universal solvent for most small molecules in drug discovery.[6]
Solid Form Storage -20°C, desiccated, protected from lightEssential for long-term stability of the solid compound.[7]

Strategic Approach to Solubilization

A systematic approach is recommended to determine the optimal conditions for dissolving 5-(2,6-Difluorophenyl)isoxazol-3-amine. The primary goal is to prepare a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to working concentrations in aqueous media with minimal precipitation.[8]

G cluster_0 Phase 1: Solvent Screening & Stock Preparation cluster_1 Phase 2: Working Solution Preparation A Weigh Compound Accurately B Select Primary Solvent (e.g., 100% DMSO) A->B C Attempt Dissolution (Vortex, Sonicate, Gentle Heat) B->C D Visually Inspect for Complete Dissolution C->D D->B Failure E Prepare High-Concentration Stock (e.g., 10-50 mM) D->E Success F Store Stock Solution (Aliquoted at -20°C or -80°C) E->F G Thaw Stock Solution Aliquot H Perform Serial Dilutions (in 100% DMSO if needed) G->H I Dilute to Final Concentration in Aqueous Assay Buffer/Medium H->I J Visually Inspect for Precipitation I->J L Proceed with Experiment J->L No Precipitate M Troubleshoot: - Lower Final Concentration - Use Intermediate Dilution - Consider Co-solvents J->M Precipitate Observed K Include Vehicle Control (Same final DMSO concentration) K->L

Sources

Application

Application Notes and Protocols for Developing Assays for 5-(2,6-Difluorophenyl)isoxazol-3-amine Activity

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This distinction arises from its presence in a multitude of clinically approved drugs and biologically active compounds, where it contributes to favorable physicochemical properties and diverse pharmacological activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2] The unique electronic and structural characteristics of the isoxazole moiety allow it to serve as a versatile pharmacophore, capable of engaging with a wide range of biological targets.[3]

This application note provides a comprehensive, tiered strategy for the elucidation of the biological activity of novel isoxazole-containing compounds, using the representative molecule 5-(2,6-Difluorophenyl)isoxazol-3-amine. As the specific biological target of this compound is not yet defined in publicly available literature, this guide is designed to provide researchers, scientists, and drug development professionals with a systematic and robust framework for initial characterization, from broad phenotypic screening to specific target engagement and validation. The protocols and workflows described herein are grounded in established principles of assay development and are designed to ensure data integrity and reproducibility, which are paramount in the early stages of drug discovery.[4][5]

Part 1: Foundational Characterization and Target Hypothesis Generation

Before embarking on complex biological assays, a foundational understanding of the test compound's basic properties is essential for generating reliable and interpretable data. This initial phase focuses on verifying the compound's integrity and leveraging computational tools to narrow the vast landscape of potential biological targets.

Purity, Identity, and Solubility Confirmation

Ensuring the identity and purity of the test compound is a critical first step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) should be used to confirm the chemical structure of 5-(2,6-Difluorophenyl)isoxazol-3-amine, while High-Performance Liquid Chromatography (HPLC) is recommended to determine its purity, which should ideally be >95%.

Equally important is determining the compound's solubility in aqueous buffers and common organic solvents like dimethyl sulfoxide (DMSO). This information is crucial for preparing accurate stock solutions and ensuring the compound remains in solution at the tested concentrations in various assays, thus avoiding artifacts from compound precipitation.

In Silico Target Prediction: A Data-Driven Starting Point

With a validated chemical entity in hand, computational methods can be employed to predict potential biological targets based on structural similarity to known ligands. Web-based tools like SwissTargetPrediction or PharmMapper analyze the 2D or 3D structure of a small molecule and identify potential protein targets. This in silico approach provides a valuable, hypothesis-generating step that can guide the selection of initial biological assays, saving considerable time and resources. For instance, if in silico screening consistently predicts interactions with a specific protein family, such as kinases or G-protein coupled receptors (GPCRs), the initial assay development can be focused on these target classes.

Part 2: A Tiered Strategy for Assay Development

A tiered approach to assay development is a highly effective strategy in drug discovery, beginning with broad, high-level assessments of cellular effects and progressively moving towards more specific, target-oriented investigations. This workflow maximizes the information gained at each stage while efficiently managing resources.

Tier 1: Broad Phenotypic Screening to Uncover Cellular Activity

The primary goal of Tier 1 is to determine if 5-(2,6-Difluorophenyl)isoxazol-3-amine exerts any observable effect on whole cells. A cell viability or cytotoxicity assay is the cornerstone of this initial screen, as it provides a fundamental assessment of the compound's impact on cell health and proliferation.[3][6]

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product, the quantity of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate a selection of relevant cancer cell lines (e.g., A549, MCF-7, HCT116) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[3]

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(2,6-Difluorophenyl)isoxazol-3-amine in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in cell culture medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤0.5%).

  • Compound Treatment: Remove the old medium from the cell plates and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.[3]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, 5% CO₂.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity Profile

Cell LineIC₅₀ (µM)
A549Result
MCF-7Result
HCT116Result

Rationale: This initial screen is vital for two reasons. First, it identifies whether the compound has antiproliferative or cytotoxic effects, which is a common activity for isoxazole-containing molecules.[3] Second, it establishes a therapeutic window of concentrations for subsequent, more complex cell-based assays, helping to distinguish specific biological effects from general toxicity.[4]

Workflow Visualization: Cell Viability Assay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding 1. Seed Cells in 96-well Plate treatment 3. Treat Cells with Compound (72h) cell_seeding->treatment compound_prep 2. Prepare Compound Serial Dilutions compound_prep->treatment mtt_add 4. Add MTT Reagent (4h) treatment->mtt_add solubilize 5. Solubilize Formazan Crystals mtt_add->solubilize read_plate 6. Read Absorbance (570 nm) solubilize->read_plate calc_ic50 7. Calculate IC₅₀ read_plate->calc_ic50

Caption: Workflow for a standard MTT-based cell viability assay.

Tier 2: Target-Focused Assays for Mechanistic Insight

Once a cellular phenotype is observed, or if in silico predictions point towards a specific target class, the next tier of assays aims to identify direct molecular interactions. This involves both cell-free (biochemical) and cell-based formats to build a comprehensive picture of the compound's mechanism of action.

Principle: Many small molecule inhibitors target protein kinases. This protocol describes a generic, luminescence-based assay (e.g., ADP-Glo™) that measures the amount of ADP produced in a kinase reaction. A decrease in ADP production in the presence of the compound indicates inhibition of the kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, the purified kinase of interest, its corresponding substrate, and ATP at optimal concentrations as determined by initial enzyme kinetics experiments (e.g., at the Kₘ for ATP).

  • Compound Plating: In a 384-well plate, add serial dilutions of 5-(2,6-Difluorophenyl)isoxazol-3-amine. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction: Add the kinase and substrate to the wells and initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.

  • Luminescence Reading: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to controls and determine the IC₅₀ value.

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
Kinase AResult
Kinase BResult
Kinase CResult

Rationale: Biochemical assays provide a direct measure of a compound's effect on its purified target, free from the complexities of a cellular environment such as membrane permeability and off-target effects.[7] This allows for a precise determination of potency (IC₅₀) and can be used to screen against a panel of kinases to assess selectivity.[8][9]

G reagents {Kinase | Substrate | ATP | Inhibitor} reaction Kinase Reaction (ADP Produced) reagents->reaction Incubate detection Luminescence Detection reaction->detection Add Detection Reagents result IC₅₀ Value detection->result Analyze Signal

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) and Tandem Mass Spectrometry (LC-MS/MS) Methods for the Quantitative Analysis of 5-(2,6-Difluorophenyl)isoxazol-3-amine

Abstract & Introduction 5-(2,6-Difluorophenyl)isoxazol-3-amine is a fluorinated aromatic amine derivative containing an isoxazole core. Compounds with these structural motifs are of significant interest in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

5-(2,6-Difluorophenyl)isoxazol-3-amine is a fluorinated aromatic amine derivative containing an isoxazole core. Compounds with these structural motifs are of significant interest in medicinal chemistry and materials science, often serving as crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Accurate and precise quantification of this analyte is paramount for process optimization, quality control of starting materials, and pharmacokinetic studies in drug development.

This application note provides a comprehensive guide to two robust analytical methods for the quantification of 5-(2,6-Difluorophenyl)isoxazol-3-amine: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The HPLC-UV method offers reliability and accessibility for routine analysis, while the LC-MS/MS method provides superior sensitivity and selectivity for complex matrices.

The methodologies presented herein are grounded in established principles for the analysis of aromatic amines and are designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[3][4][5]

Analyte Profile & Strategic Considerations

Before developing a quantitative method, understanding the analyte's physicochemical properties is critical.

  • Chemical Structure:

    • Compound Name: 5-(2,6-Difluorophenyl)isoxazol-3-amine

    • Molecular Formula: C₉H₆F₂N₂O

    • Molecular Weight: 196.15 g/mol [1][6]

  • Key Features for Analysis:

    • Primary Amine (-NH₂): The basic nature of the amine group necessitates a buffered mobile phase in reversed-phase chromatography to ensure consistent protonation and achieve symmetrical peak shapes. This group is also a prime target for derivatization if required, though direct analysis is often feasible.

    • Aromatic Rings (Difluorophenyl & Isoxazole): These moieties contain chromophores that absorb UV light, making UV detection a viable and straightforward quantification technique.[7]

    • Fluorine Atoms: The presence of fluorine can enhance the electronegativity and potential for specific interactions during chromatographic separation.

    • Ionization Potential: The primary amine is readily protonated, making Electrospray Ionization (ESI) in positive mode an ideal choice for LC-MS/MS analysis.

Method 1: RP-HPLC with UV Detection

This method is recommended for purity assessments, content uniformity, and release testing where analyte concentrations are relatively high and the sample matrix is well-defined.

Principle of Causality

The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18) and a polar mobile phase. The inclusion of an acid, such as formic acid, in the mobile phase serves a critical purpose: it maintains a low pH, ensuring the primary amine of the analyte is consistently protonated to its cationic form (-NH₃⁺). This prevents peak tailing and yields sharp, symmetrical peaks, which are essential for accurate integration and quantification.[7] Detection is achieved by monitoring the UV absorbance at the analyte's wavelength of maximum absorbance (λmax), which is directly proportional to its concentration.

Experimental Protocol: RP-HPLC-UV

3.2.1 Instrumentation & Consumables

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • 0.45 µm syringe filters

3.2.2 Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-(2,6-Difluorophenyl)isoxazol-3-amine reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase starting composition (e.g., 70:30 Mobile Phase A:B).

3.2.3 Chromatographic Conditions

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard for retaining moderately polar aromatic compounds.
Mobile Phase Gradient: 30% B to 80% B over 10 min Provides efficient elution and separation from potential impurities.
Flow Rate 1.0 mL/min Typical flow rate for a 4.6 mm ID column ensuring good efficiency.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Detection λ Determine λmax via UV scan (est. 230-270 nm) Maximizes sensitivity for the analyte.

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

3.2.4 Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Standard & Sample Preparation Injection Inject Sample (10 µL) Std_Prep->Injection Mobile_Phase Mobile Phase Preparation Separation RP-C18 Separation (Gradient Elution) Mobile_Phase->Separation Injection->Separation Detection UV Detection (at λmax) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Conc. vs. Area) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: General workflow for quantification by RP-HPLC-UV.

Method Validation Framework

The developed method must be validated to ensure it is fit for its intended purpose.[4] Validation should be performed according to ICH Q2(R2) guidelines, assessing the parameters below.[3][8][9]

Validation ParameterAcceptance Criteria (Typical)Purpose
Specificity Analyte peak is well-resolved from diluent and matrix peaks. Peak purity index > 0.99.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the specified range.Demonstrates a proportional relationship between concentration and response.
Range Typically 80-120% of the target concentration.The interval where the method is accurate, precise, and linear.
Accuracy 80-120% recovery for assay; 70-130% for impurities.Measures the closeness of results to the true value.
Precision (Repeatability & Intermediate) RSD ≤ 2% for assay.Measures the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness No significant impact on results from minor variations in method parameters (e.g., pH, flow rate).Indicates the method's reliability during normal usage.

Method 2: LC-MS/MS

This method is the gold standard for quantifying low-level analytes in complex biological or environmental matrices due to its exceptional selectivity and sensitivity.

Principle of Causality

LC-MS/MS combines the separation power of HPLC with the highly selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via ESI, to form a protonated precursor ion ([M+H]⁺). This precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides two levels of mass-based specificity, drastically reducing matrix interference and allowing for picogram-level detection.[10][11]

Experimental Protocol: LC-MS/MS

4.2.1 Instrumentation & Consumables

  • UPLC or HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.

  • High-efficiency C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Isotopically labeled internal standard (if available) or a suitable structural analog.

4.2.2 Preparation of Solutions

  • Mobile Phase & Standards: Prepare as described in section 3.2.2, but using LC-MS grade solvents. Dilutions should extend to a much lower concentration range (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Sample Preparation: For complex matrices (e.g., plasma, tissue homogenate), sample extraction is necessary. This may involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[10]

4.2.3 LC-MS/MS Conditions

Parameter Recommended Condition Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Smaller ID and particle size are ideal for high-throughput, sensitive LC-MS analysis.
Mobile Phase Gradient: 10% B to 90% B over 5 min Fast gradients are used to minimize run time while maintaining resolution.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column.
Ionization Mode ESI Positive The basic amine group readily accepts a proton.
Precursor Ion (Q1) m/z 197.1 [M+H]⁺ Calculated from the molecular weight of 196.15.
Product Ions (Q3) To be determined experimentally via infusion. Select 2-3 stable, high-intensity product ions for quantification and confirmation.

| Collision Energy | To be optimized for maximum product ion intensity. | Varies by instrument and specific precursor-product transition. |

4.2.4 Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Extraction Matrix Extraction (SPE, LLE, etc.) Injection Inject Extract Extraction->Injection Standards Prepare Calibration Standards Calibration Calibration Curve Standards->Calibration Separation UPLC Separation (Fast Gradient) Injection->Separation Ionization ESI+ Ionization Separation->Ionization SRM SRM Detection (Q1: 197.1 -> Q3: Product Ions) Ionization->SRM Integration Peak Area Ratio (Analyte / IS) SRM->Integration Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: General workflow for quantification by LC-MS/MS.

Method Comparison & Selection

The choice between HPLC-UV and LC-MS/MS depends entirely on the application's requirements.

FeatureRP-HPLC-UVLC-MS/MS
Selectivity Moderate to HighVery High
Sensitivity (LOD) ng to µg/mL rangepg to ng/mL range
Matrix Tolerance Low (requires clean samples)High (effective for complex matrices)
Instrumentation Cost ModerateHigh
Throughput ModerateHigh (with fast gradients)
Typical Use Case Quality control, purity testing of bulk material, formulation analysis.Bioanalysis (pharmacokinetics), trace impurity analysis, environmental monitoring.

Conclusion

This document outlines two robust and scientifically sound starting points for the quantitative analysis of 5-(2,6-Difluorophenyl)isoxazol-3-amine. The RP-HPLC-UV method provides a reliable and accessible platform for routine quality control applications. For applications demanding higher sensitivity and selectivity, such as bioanalysis or trace-level detection, the LC-MS/MS method is superior. Both proposed methods are based on established analytical principles for similar compounds and should be fully validated according to ICH guidelines to ensure the generation of accurate and defensible data.[3][5]

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization Source: Sultan Qaboos University Journal For Science URL: [Link]

  • Title: 5-(2,5-Difluorophenyl)isoxazol-3-amine | 1267143-12-3 Source: Appchem URL: [Link]

  • Title: ANALYTICAL METHOD SUMMARIES Source: Eurofins URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: PMC (PubMed Central) URL: [Link]

  • Title: LC-MS/MSによる農産物中フリラゾール分析法 (Analysis of Furilazole in Agricultural Products by LC-MS/MS) Source: Tokyo Metropolitan Institute of Public Health URL: [Link]

  • Title: Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software Source: Waters Corporation URL: [Link]

Sources

Application

synthesis of 3-aminoisoxazoles for research applications

Title : Advanced Synthesis of 3-Aminoisoxazoles: A Regioselective Addition-Elimination and Oxidation Protocol Introduction & Strategic Context 3-Aminoisoxazoles are highly sought-after scaffolds in drug discovery, servin...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Advanced Synthesis of 3-Aminoisoxazoles: A Regioselective Addition-Elimination and Oxidation Protocol

Introduction & Strategic Context 3-Aminoisoxazoles are highly sought-after scaffolds in drug discovery, serving as metabolically stable bioisosteres for amides and key intermediates in the synthesis of complex heterocycles. Furthermore, recent studies in prebiotic chemistry have identified 3-aminoisoxazoles as crucial precursors in the abiotic formation of RNA pyrimidine nucleosides [1]. Despite their utility, traditional synthetic routes—such as the condensation of hydroxylamine with β -ketonitriles—frequently suffer from poor regioselectivity, harsh reaction conditions, and low overall yields.

To circumvent these limitations, a robust, two-step protocol was developed by Girardin et al., leveraging the addition-elimination of amines onto 3-bromoisoxazolines followed by a mild oxidation step [2]. This application note details this highly regioselective methodology, providing researchers with a self-validating workflow to synthesize a diverse library of 3-aminoisoxazoles.

Mechanistic Rationale Direct nucleophilic aromatic substitution ( SN​Ar ) on 3-haloisoxazoles is notoriously difficult due to the electron-rich nature of the aromatic isoxazole core. This often restricts the scope of viable amines and depresses yields [2].

The modern approach elegantly bypasses this by utilizing 3-bromoisoxazolines. Because the isoxazoline ring is non-aromatic, the C=N bond is significantly more electrophilic and activated toward base-promoted addition-elimination. Once the amine is successfully installed to form a 3-aminoisoxazoline intermediate, the system is subjected to a mild dehydrogenation using iodine ( I2​ ) and imidazole. Unlike traditional oxidants like MnO2​ that require superstoichiometric loading and prolonged heating, the I2​ /imidazole system rapidly restores aromaticity under ambient conditions, tolerating sensitive functional groups such as primary alcohols and secondary amines [2].

Mechanism A 3-Bromoisoxazoline (Activated C=N) C 3-Aminoisoxazoline Intermediate A->C Addition-Elimination B Amine + Base B->C E 3-Aminoisoxazole (Aromatic Product) C->E Dehydrogenation D I2 / Imidazole D->E

Mechanistic pathway for 3-aminoisoxazole synthesis via addition-elimination and oxidation.

Quantitative Performance Data The two-step protocol demonstrates broad substrate tolerance. The table below summarizes the expected yield ranges for various amine classes when coupled with 5-substituted 3-bromoisoxazolines, highlighting the efficiency of the I2​ /imidazole oxidation step[2].

Amine Nucleophile TypeIntermediate Yield (%)Oxidation Yield (%)Overall Yield (%)Functional Group Tolerance
Secondary Amines (e.g., Morpholine)85 – 9580 – 9075 – 85Excellent
Primary Benzylic Amines 80 – 9075 – 8570 – 80High
Primary Anilines 75 – 8570 – 8060 – 70Moderate to High
Aliphatic Amines w/ Alcohols 70 – 8575 – 8565 – 75Primary alcohols tolerated

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in quality control checks ensure that each transformation is complete before proceeding, minimizing the carryover of impurities.

Step 1: Base-Promoted Synthesis of 3-Aminoisoxazoline

Causality Focus: Ethanol is selected as a polar protic solvent to stabilize the transition state during the addition-elimination sequence. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HBr, driving the equilibrium toward the product without competing for the electrophilic carbon [2].

Materials:

  • 3-Bromoisoxazoline derivative (1.0 equiv)

  • Amine nucleophile (1.2 equiv)

  • DIPEA (2.0 equiv)

  • Absolute Ethanol (EtOH)

Procedure:

  • Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-bromoisoxazoline in absolute EtOH to achieve a concentration of 0.2 M.

  • Reagent Addition : Add DIPEA (2.0 equiv) in one portion, followed by the dropwise addition of the amine (1.2 equiv).

  • Reaction : Attach a reflux condenser and heat the mixture in an oil bath at 80 °C for 18 hours.

  • Validation Check : Analyze an aliquot via HPLC or TLC (UV active). The starting 3-bromoisoxazoline must be completely consumed. If unreacted starting material remains, add an additional 0.2 equiv of amine and heat for 2 more hours.

  • Workup : Concentrate the reaction mixture under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO3​ .

  • Isolation : Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate. Purify via silica gel flash chromatography to isolate the 3-aminoisoxazoline intermediate.

Step 2: Iodine/Imidazole-Mediated Oxidation

Causality Focus: A mixed solvent system of THF/Water (4:1) is critical here. Water solubilizes the imidazole hydroiodide byproduct, preventing it from precipitating and coating the unreacted starting material. Imidazole acts as a mild base that facilitates proton transfer during dehydrogenation without causing hydrolytic ring-opening of the sensitive isoxazole core [2].

Materials:

  • 3-Aminoisoxazoline intermediate (1.0 equiv)

  • Iodine ( I2​ ) (2.0 equiv)

  • Imidazole (4.0 equiv)

  • THF / H2​O (4:1 v/v)

Procedure:

  • Preparation : Dissolve the purified 3-aminoisoxazoline in a 4:1 mixture of THF and deionized water to a concentration of 0.1 M.

  • Base Addition : Add imidazole (4.0 equiv) and stir at room temperature until completely dissolved.

  • Oxidation : Add I2​ (2.0 equiv) in small portions over 5 minutes. The solution will immediately turn dark brown.

  • Reaction : Stir the mixture at room temperature for 4 to 6 hours.

  • Validation Check : Withdraw a 50 μL aliquot, quench with 100 μL of saturated aqueous Na2​S2​O3​ , and extract with EtOAc. Spot the organic layer on a TLC plate. The fully aromatic 3-aminoisoxazole product will exhibit a distinctly lower Rf​ value compared to the intermediate due to increased polarity and planar aromaticity.

  • Workup : Once complete, quench the bulk reaction by slowly adding saturated aqueous Na2​S2​O3​ until the dark brown color completely dissipates, leaving a pale yellow or colorless solution.

  • Final Isolation : Extract the aqueous mixture with EtOAc (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to yield the pure 3-aminoisoxazole.

Workflow Step1 1. Reagent Preparation (0.2M in EtOH) Step2 2. Base-Promoted Coupling (80°C, 18h) Step1->Step2 Step3 3. Intermediate Isolation (Flash Chromatography) Step2->Step3 TLC/HPLC Check Step4 4. I2/Imidazole Oxidation (THF/H2O, RT, 4-6h) Step3->Step4 Step5 5. Final Purification (Na2S2O3 Quench & Extract) Step4->Step5 TLC/HPLC Check Step6 6. QC Validation (NMR & HPLC) Step5->Step6

Step-by-step experimental workflow with integrated quality control checkpoints.

Analytical Quality Control To definitively confirm the success of the oxidation step, 1H NMR spectroscopy is highly diagnostic. The non-aromatic 3-aminoisoxazoline will display distinct multiplet signals for the diastereotopic protons at the C4 position (typically between δ 2.5 - 3.5 ppm). Upon successful oxidation to the 3-aminoisoxazole, these signals will disappear entirely, replaced by a single, sharp aromatic proton singlet for the C4 position (typically shifted downfield to δ 5.8 - 6.5 ppm, depending on the specific C5 substituent).

References

  • Becker, S., Feldmann, J., Wiedemann, S., Okamura, H., Schneider, C., Iwan, K., Crisp, A., Rossa, M., Amatov, T., & Carell, T. (2019). A Unifying Concept for the Prebiotic Formation of RNA Pyrimidine Nucleosides. Science, 366(6461), 76-82. URL:[Link]

  • Girardin, M., Alsabeh, P. G., Lauzon, S., Dolman, S. J., Ouellet, S. G., & Hughes, G. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1159-1162. URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting inconsistent results in 5-(2,6-Difluorophenyl)isoxazol-3-amine assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,6-Difluorophenyl)isoxazol-3-amine. This guide is designed to provide expert, field-proven insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(2,6-Difluorophenyl)isoxazol-3-amine. This guide is designed to provide expert, field-proven insights into troubleshooting the common and complex challenges that can arise during assay development and execution. Inconsistent results can compromise data integrity and delay critical project timelines. Here, we address specific issues in a direct question-and-answer format, explaining the causality behind experimental observations and providing actionable, self-validating protocols to enhance the robustness and reproducibility of your findings.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Compound Handling and Solubility

Q1: I'm observing precipitation when I dilute my 5-(2,6-Difluorophenyl)isoxazol-3-amine stock solution into aqueous assay buffer. What's happening and how can I fix it?

A1: This is a frequent challenge stemming from the physicochemical properties of the molecule. The difluorophenyl group imparts significant lipophilicity (poor water solubility), while the isoxazol-3-amine moiety offers some potential for protonation and improved solubility depending on pH. Precipitation occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.

Root Causes & Immediate Solutions:

  • High Final Organic Solvent Concentration: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial stock preparation, its concentration in the final assay well must be kept to a minimum. Most cell-based assays are sensitive to DMSO concentrations above 0.5%, and high concentrations can also reduce the aqueous solubility of other buffer components.[1][2]

  • Compound Aggregation: At concentrations above their aqueous solubility limit, small molecules can form colloidal aggregates. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, often leading to steep, non-sigmoidal dose-response curves and high variability.[3]

Troubleshooting Protocol:

  • Verify & Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay. If your current protocol results in a higher percentage, you must adjust your dilution scheme.[1] This can be achieved by preparing a more concentrated stock solution in 100% DMSO, allowing for a smaller volume to be added to the assay buffer.

  • pH Adjustment of Assay Buffer: The amine group on the isoxazole ring is basic. Gently lowering the pH of your assay buffer (e.g., from 7.4 to 6.8) may increase the compound's solubility by promoting its protonation. However, this must be done cautiously, as the isoxazole ring itself can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions.[1][4][5] Always verify that the new buffer pH does not negatively impact your biological target (e.g., enzyme activity or cell health).[6]

  • Incorporate a Detergent: To mitigate aggregation, consider adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer.[3] This can help keep the compound in a monomeric state.

  • Use of Co-solvents: If DMSO is problematic for your cells, consider alternative, less-toxic co-solvents like polyethylene glycol (PEG 300/400) for intermediate dilution steps.[1]

Self-Validation Step: After implementing any of the above changes, run a vehicle control with the new buffer composition (e.g., buffer + 0.01% Triton X-100) to ensure the additive itself does not interfere with your assay signal.

Q2: How can I be sure my compound is stable in solution during storage and throughout my experiment?

A2: Compound integrity is paramount for reproducible results.[7][8] The isoxazole ring, while relatively stable, can be susceptible to degradation under certain conditions, such as extreme pH, high temperature, and prolonged exposure to light.[4]

Key Factors in Compound Stability:

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce water condensation into the DMSO stock, which can reduce compound solubility and potentially lead to hydrolysis over time.[7][8]

  • Hydrolysis: The N-O bond in the isoxazole ring is a potential site for cleavage, particularly under harsh acidic or basic conditions, which can be exacerbated by elevated temperatures.[4][5][9]

  • Photodegradation: Many heterocyclic compounds can undergo photochemical rearrangements when exposed to UV light.[4]

Best Practices for Ensuring Compound Stability:

ParameterRecommendationRationale
Stock Solution Storage Aliquot into single-use volumes and store at -20°C for short-term (1-3 months) or -80°C for long-term.Minimizes freeze-thaw cycles and water absorption by the hygroscopic DMSO solvent.[7]
Solvent Quality Use high-purity, anhydrous, HPLC-grade DMSO.Minimizes reactive impurities and water content that could promote degradation.
Working Conditions Prepare dilutions fresh for each experiment. Protect solutions from direct light, especially UV.Avoids degradation that may occur in aqueous buffers over hours or days.[4]
Quality Control For long-term studies, periodically re-evaluate the purity of your stock solution using an analytical method like LC-MS.Verifies the integrity of the compound over the course of the research project.

Category 2: Assay Performance & Data Variability

Q3: My assay has a high background signal, which is narrowing my signal-to-noise window. What are the potential causes?

A3: High background can originate from multiple sources, including the compound itself, the reagents, or the detection method. A robust assay should have a Z-prime factor ≥ 0.5, which requires a clear separation between positive and negative controls.[10]

Troubleshooting High Background:

Start High Background Signal (Low S/N Ratio) Q_Fluorescence Is the assay fluorescence-based? Start->Q_Fluorescence Check_Autofluorescence Check for Compound Autofluorescence Q_Fluorescence->Check_Autofluorescence Yes Q_Reagents Are controls (without compound) also high? Q_Fluorescence->Q_Reagents No Check_Media Check Media/Buffer Components (e.g., Phenol Red, FBS) Check_Autofluorescence->Check_Media Check_Media->Q_Reagents Check_Detection_Reagent Optimize Detection Reagent Concentration Q_Reagents->Check_Detection_Reagent Yes Solution_Found Problem Resolved Q_Reagents->Solution_Found No (Compound is likely the source) Check_Blocking Improve Blocking Step (e.g., increase concentration or try different blocker) Check_Detection_Reagent->Check_Blocking Check_Washing Increase Wash Steps (Volume and/or Duration) Check_Blocking->Check_Washing Check_Washing->Solution_Found

Caption: Troubleshooting workflow for high background signal.

  • Compound Autofluorescence: The difluorophenylisoxazole core may fluoresce at the excitation/emission wavelengths of your assay, leading to a false-positive signal.[3]

    • Test: Run a serial dilution of your compound in assay buffer without the other biological components (e.g., cells or enzymes) and read the plate on the plate reader. A dose-dependent increase in signal confirms autofluorescence.

  • Contaminated or Expired Reagents: Substrates, detection antibodies, or buffers can become contaminated or degrade over time, leading to non-specific signal.[11][12]

    • Test: Prepare fresh reagents and compare results. Run controls where each reagent is omitted one at a time to identify the source.

  • Insufficient Washing or Blocking (Immunoassays): In formats like ELISA, inadequate washing can leave behind unbound detection reagents, while ineffective blocking allows for non-specific binding to the plate surface.[11]

    • Action: Increase the number and vigor of wash steps. Optimize the blocking buffer type and concentration.

  • Media Components: In cell-based assays, components like phenol red and fetal bovine serum (FBS) in the culture media can contribute to background fluorescence.[13]

    • Action: If possible, perform the final assay reading in a phenol red-free medium or a simple buffered saline solution.

Q4: My results are not reproducible between plates or between experiments (high CV%). What are the most common sources of this variability?

A4: Poor reproducibility is a critical issue that undermines the reliability of your data.[14][15] Sources of variation can be biological, technical, or environmental.[16]

Primary Sources of Assay Variability:

Source of VariationPotential Cause(s)Mitigation Strategy
Liquid Handling Inaccurate/inconsistent pipetting; tip carry-over; poorly calibrated pipettes.[17][18]Calibrate pipettes regularly. Use low-retention tips. For automated handlers, optimize wash protocols to prevent carry-over.[17]
Plate Effects Evaporation or temperature gradients across the plate, leading to "edge effects".[10][16]Use high-quality plate seals, ensure uniform incubator humidity, and avoid stacking plates during incubation.[10][18] Do not use the outer wells for experimental samples; fill them with buffer instead.
Cell-Based Factors Inconsistent cell seeding density; variation in cell passage number or health.[15][19]Use a consistent, low passage number cell stock. Ensure a single-cell suspension before plating and automate cell counting for accuracy.
Reagent Instability Lot-to-lot variation in reagents (e.g., antibodies, serum); degradation of reagents left at room temperature.[14]Qualify new lots of critical reagents against the old lot. Keep reagents on ice and minimize time outside of proper storage conditions.

Systematic Approach to Reducing Variability:

Caption: Decision tree for diagnosing the source of high CV%.

Key Experimental Protocols

Protocol 1: Preparation of a 20 mM Stock Solution in DMSO
  • Pre-analysis: Calculate the amount of 5-(2,6-Difluorophenyl)isoxazol-3-amine powder required to make a 20 mM solution (Molecular Weight can vary slightly by salt form; use the value from your supplier).

  • Weighing: Carefully weigh the compound powder using a calibrated analytical balance in a fume hood.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be used but is not always necessary.[1]

  • Storage: Aliquot the clear stock solution into single-use, low-retention tubes. Store immediately at -80°C.

Protocol 2: Serial Dilution for Dose-Response Analysis

This protocol is designed to minimize precipitation and pipetting errors.

  • Intermediate Dilution: Thaw a single aliquot of your 20 mM DMSO stock. Prepare an intermediate stock (e.g., 200 µM) by diluting the 20 mM stock into your final assay buffer. This is a critical step; add the DMSO stock to the buffer while vortexing the buffer to ensure rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Check for Clarity: Visually inspect the 200 µM intermediate solution for any signs of precipitation. If it is cloudy, the starting concentration is too high for the aqueous buffer, and you should troubleshoot solubility as described in Q1.

  • Serial Dilution Plate: In a separate 96-well plate, add your assay buffer to all wells except the first column.

  • Top Concentration: Add your clear 200 µM intermediate solution to the first column.

  • Dilution Series: Using a multichannel pipette, transfer a set volume from the first column to the second, mix thoroughly by pipetting up and down, and then transfer from the second column to the third, and so on, to create your dose-response curve.

  • Assay Plate Transfer: Once the dilution series is complete, transfer the compounds to your final cell or biochemical assay plate.

References

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC, National Institutes of Health.[Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. PubMed, National Institutes of Health.[Link]

  • Analysis of variability in high throughput screening data: applications to melanoma cell lines and drug responses. PMC, National Institutes of Health.[Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate.[Link]

  • Assay Development for High-Throughput Screening: Best Practices. Technology Networks.[Link]

  • Cell-based assays in high-throughput mode (HTS). BioTechnologia.[Link]

  • Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. MDPI.[Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio.[Link]

  • Troubleshooting Cell-based Assays. Eppendorf Japan.[Link]

  • Assay Guidance Manual for Drug Discovery: Robust or Go Bust. PMC, National Institutes of Health.[Link]

  • Practical Considerations of Liquid Handling Devices in Drug Discovery. IntechOpen.[Link]

  • 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie.[Link]

  • 5-(2,5-Difluorophenyl)isoxazol-3-amine. Appchem.[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate.[Link]

  • Troubleshooting Immunoassays. Ansh Labs.[Link]

  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed, National Institutes of Health.[Link]

  • How to tackle compound solubility issue. Reddit.[Link]

  • Assay Troubleshooting. MB - About.[Link]

  • Supporting Information. Organic Letters.[Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent.[Link]

  • Immunoassay Troubleshooting. Biocompare.[Link]

  • 6-fluoro-1,2-benzisoxazol-3-amine - Chemical Synthesis Database. Synther.github.io.[Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Academia.edu.[Link]

  • Biological Buffers. ResearchGate.[Link]

  • Changing pH shifts the microbial source as well as the magnitude of N2O emission from soil. The ISME Journal.[Link]

  • Effects of Different pH Levels on the Structural and Functional Properties of Proteins of Phaeodactylum tricornutum. MDPI.[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.[Link]

  • Buffers. Calbiochem.[Link]

  • (PDF) Impact of pH on the Physicochemical, Structural, and Techno‐Functional Properties of Sesame Protein Isolate. ResearchGate.[Link]

Sources

Optimization

Isoxazole Synthesis Support Center: Troubleshooting &amp; Methodological Guides

Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. As a privileged pharmacophore in drug discovery, the isoxazole ring presents unique synthetic challenges, primarily revolving around re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted isoxazoles. As a privileged pharmacophore in drug discovery, the isoxazole ring presents unique synthetic challenges, primarily revolving around regiocontrol, intermediate stability, and functional group tolerance. This guide provides mechanistic troubleshooting, self-validating protocols, and causal explanations to help researchers overcome common experimental bottlenecks.

Section 1: 1,3-Dipolar Cycloaddition (Nitrile Oxides + Alkynes)

Q1: I am performing a [3+2] cycloaddition between a nitrile oxide and a terminal alkyne, but I am isolating an inseparable mixture of 3,5- and 3,4-disubstituted isoxazoles. How can I achieve complete regioselectivity?

Causality & Solution: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole (nitrile oxide) and the dipolarophile (alkyne) [5]. When the FMO energy gaps are similar for both orientations, regioisomeric mixtures occur.

To enforce absolute 3,5-regioselectivity, transition from thermal conditions to metal-catalyzed or hypervalent iodine-mediated conditions. For example, utilizing Copper(I) catalysis forms a copper acetylide intermediate with the terminal alkyne. This intermediate not only lowers the activation energy but sterically and electronically directs the nitrile oxide to exclusively form the 3,5-disubstituted isomer [4]. If your substrate is incompatible with metals, utilizing stable nitrile oxides with electron-donating groups (e.g., hydrazones) can completely invert the regioselectivity due to "umpolung" (polarity reversal) of the dipole [1].

Q2: My reaction yield is extremely low, and NMR shows a major side product that I suspect is a furoxan. How do I prevent nitrile oxide dimerization?

Causality & Solution: Nitrile oxides are highly reactive 1,3-dipoles. If the concentration of the dipole in the reaction mixture exceeds its rate of reaction with the alkyne, it will rapidly undergo self-cycloaddition to form inactive furoxans (1,2,5-oxadiazole 2-oxides) [1].

Self-Validating Strategy: Never isolate the nitrile oxide. Instead, generate it in situ from an aldoxime precursor using hypervalent iodine reagents such as[bis(trifluoroacetoxy)iodo]benzene (PIFA) [2]. Ensure the alkyne is present in the reaction mixture before the oxidant is added. This maintains a continuous, low steady-state concentration of the nitrile oxide, kinetically favoring the cross-cycloaddition over dimerization.

G Aldoxime Aldoxime Precursor Oxidation In Situ Oxidation (Hypervalent Iodine) Aldoxime->Oxidation NitrileOxide Nitrile Oxide (Reactive Dipole) Oxidation->NitrileOxide Cycloaddition [3+2] Cycloaddition NitrileOxide->Cycloaddition + Alkyne Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan Dimerization (If high conc.) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole Major Pathway

Workflow of in situ nitrile oxide generation and 1,3-dipolar cycloaddition.

Section 2: Condensation Methods (Hydroxylamine + 1,3-Dicarbonyls)

Q3: I am reacting an unsymmetrical 1,3-diketone with hydroxylamine hydrochloride, but I get a ~1:1 mixture of regioisomeric isoxazoles. How can I control which carbonyl is attacked first?

Causality & Solution: The classical Claisen synthesis involves the nucleophilic attack of hydroxylamine on a carbonyl, followed by oxime formation and subsequent cyclization [3]. In unsymmetrical 1,3-dicarbonyls, hydroxylamine attacks the more electrophilic or less sterically hindered carbonyl first. If the two carbonyls have similar electrophilicity, a mixture of regioisomers is inevitable.

To achieve absolute regiocontrol, you must electronically differentiate the two carbonyls. Convert the 1,3-dicarbonyl into an enaminone using N,N -dimethylformamide dimethyl acetal (DMF-DMA). The nitrogen of the enaminone reduces the electrophilicity of its adjacent carbon via resonance, directing the hydroxylamine exclusively to the unmodified carbonyl.

G cluster_0 Competing Intermediates Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Int1 Oxime at C1 (More Electrophilic) Dicarbonyl->Int1 Attack at C1 Int2 Oxime at C3 (Less Electrophilic) Dicarbonyl->Int2 Attack at C3 Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->Int1 Hydroxylamine->Int2 Isoxazole1 Regioisomer A (Major) Int1->Isoxazole1 Cyclization Isoxazole2 Regioisomer B (Minor) Int2->Isoxazole2 Cyclization

Competing regiochemical pathways in the condensation of unsymmetrical 1,3-dicarbonyls.

Section 3: Standardized Experimental Protocols

Protocol 1: One-Pot Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

This self-validating protocol utilizes hypervalent iodine to prevent furoxan formation [2].

  • Initialization: Dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a 5:1 mixture of MeOH/H₂O (0.2 M concentration).

  • Oxidation: Cool the mixture to 0 °C. Add[bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.5 equiv) portion-wise over 15 minutes.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate. The absence of a highly polar, UV-active baseline spot (indicative of the furoxan dimer) confirms successful in situ trapping by the alkyne.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize residual oxidant. Extract with EtOAc (3x), dry over anhydrous MgSO₄, and purify via silica gel flash chromatography.

Protocol 2: Regiocontrolled Condensation via Enaminone Intermediate

This protocol ensures single-isomer formation from unsymmetrical diketones.

  • Masking: Reflux the unsymmetrical 1,3-diketone (1.0 equiv) with DMF-DMA (1.5 equiv) in anhydrous toluene for 4 hours.

  • Isolation: Concentrate the mixture in vacuo to remove unreacted DMF-DMA and toluene. The crude enaminone can be used directly.

  • Condensation: Dissolve the crude enaminone in absolute ethanol. Add hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) to buffer the system.

  • Cyclization: Reflux the mixture for 2–4 hours until complete consumption of the enaminone.

  • Self-Validation Checkpoint: Obtain a crude ¹H NMR spectrum. The presence of a single sharp singlet in the aromatic region (typically δ 6.0–6.5 ppm) corresponding to the C4-H of the isoxazole confirms absolute regioselectivity.

  • Workup: Concentrate the solvent, partition between water and DCM, extract the organic layer, and recrystallize from EtOH/Water to yield the pure regioisomer.

Section 4: Quantitative Data Presentation

The following table summarizes the comparative metrics of the primary isoxazole synthesis methodologies to aid in route selection:

Synthesis MethodKey ReagentsTypical YieldsRegioselectivityPrimary Limitation
Thermal [3+2] Cycloaddition Nitrile Oxide, Alkyne40–60%Poor (Mixture of 3,4- & 3,5-isomers)High rates of furoxan dimerization; poor regiocontrol.
Cu-Catalyzed Cycloaddition Aldoxime, Alkyne, Cu(I)75–95%Excellent (Exclusive 3,5-isomer)Copper toxicity; incompatible with certain sensitive alkynes.
Classical Claisen Condensation 1,3-Diketone, NH₂OH·HCl50–80%Moderate (Substrate dependent)Inevitable regioisomeric mixtures with unsymmetrical diketones.
Enaminone-Directed Condensation Enaminone, NH₂OH·HCl70–90%Excellent (Single regioisomer)Requires an additional synthetic step to prepare the enaminone.

Section 5: References

  • Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives Source: jst.go.jp URL:

  • Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes) Source: sciforum.net URL:

  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes Source: misuratau.edu.ly URL:

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: rsc.org URL:

  • Huisgen 1,3-Dipolar Cycloaddition Source: organic-chemistry.org URL:

Troubleshooting

Technical Support Center: Purification of 5-(2,6-Difluorophenyl)isoxazol-3-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with the 3-aminoisoxazole pharmacophore.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with the 3-aminoisoxazole pharmacophore. Below, we dissect the physicochemical challenges of isolating 5-(2,6-Difluorophenyl)isoxazol-3-amine and provide field-proven, self-validating protocols to achieve analytical-grade purity.

Core Principles & Causality of Purification Challenges

As a Senior Application Scientist, I frequently encounter challenges with the isolation of 3-aminoisoxazoles. The compound 5-(2,6-Difluorophenyl)isoxazol-3-amine presents a unique set of physicochemical hurdles:

  • Silanol Interactions (Tailing): The exocyclic primary amine acts as a strong hydrogen-bond donor and acceptor. On standard bare silica (SiO₂), this leads to severe tailing due to irreversible interactions with highly acidic silanol groups.

  • Regioisomer Co-elution: The synthesis of this scaffold—typically via the condensation of 3-(2,6-difluorophenyl)-3-oxopropanenitrile with hydroxylamine—1[1]. Because these isomers possess similar dipole moments, their chromatographic resolution is notoriously difficult.

  • Oxidative Degradation: 3-aminoisoxazoles are highly susceptible to oxidative 2[2], complicating the recovery of a pristine solid.

Experimental Workflows & Methodologies

PurificationWorkflow Crude Crude Reaction Mixture (3-amino & 5-amino isomers) Prep Sample Preparation (Dry loading on Celite) Crude->Prep Dissolve & Evaporate Chromatography Flash Chromatography (Silica + 1% Et3N) Prep->Chromatography Elute (Hexane/EtOAc) Fractions Fraction Analysis (TLC / LC-MS) Chromatography->Fractions Collect Recryst Recrystallization (Toluene/Heptane) Fractions->Recryst Pool >90% pure fractions Pure Pure 5-(2,6-Difluorophenyl) isoxazol-3-amine Recryst->Pure Filter & Dry

Workflow for the isolation and purification of 5-(2,6-difluorophenyl)isoxazol-3-amine.

Protocol A: Amine-Deactivated Normal Phase Chromatography

Self-Validating Mechanism: By pre-treating the silica with Triethylamine (Et₃N), you saturate the highly active silanol sites. If the column is properly passivated, the eluting solvent's pH remains basic, and the target compound will elute as a sharp, symmetrical peak rather than a broad streak.

  • Column Preparation : Slurry-pack the silica gel column using Hexanes containing 1% (v/v) Et₃N. Flush with at least 3 column volumes (CV) to fully passivate the acidic silanol sites.

  • Sample Loading : Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add Celite (1:2 w/w ratio to crude) and evaporate to dryness to create a free-flowing dry-load powder.

  • Elution : Load the dry powder onto the column. Elute using a gradient of Hexanes:Ethyl Acetate (from 90:10 to 70:30) containing a constant 1% Et₃N.

  • Fractionation : Collect small fractions. The 5-aryl-3-aminoisoxazole typically elutes before the corresponding 5-amino-3-aryl isomer due to the differential steric shielding of the isoxazole nitrogen.

Protocol B: Decolorization and Recrystallization

Self-Validating Mechanism: If oxidative degradation has occurred, the impurities are highly conjugated and polar. Activated charcoal selectively adsorbs these polymeric colored species. A successful recrystallization will yield a stark white crystalline solid, confirming the removal of azo-byproducts.

  • Dissolution : Dissolve the chromatographically pure but discolored product in hot Toluene (approx. 5-10 mL/g).

  • Charcoal Treatment : Add activated charcoal (10% w/w). Boil gently for 5 minutes to 2[2]. Filter hot through a tightly packed pad of Celite to remove all particulates.

  • Crystallization : Allow the filtrate to cool to room temperature. Slowly add Heptane dropwise until the solution becomes slightly turbid (cloud point).

  • Harvesting : Chill the mixture in an ice bath (0-5 °C) for 2 hours. Filter the resulting white to off-white crystals and wash with cold Heptane. Dry under high vacuum.

Quantitative Data: Solvent System Optimization

To achieve baseline separation of the 3-amino and 5-amino regioisomers, selecting the right solvent system is critical. Below is a summary of optimized mobile phases.

Solvent System (v/v)AdditiveResolution (Rs)Application Notes
Hexanes / EtOAc (3:1)NonePoor (<1.0)Severe streaking; 3-amino and 5-amino isomers co-elute.
Hexanes / EtOAc (3:1)1% Et₃NGood (1.5)Suppresses silanol interactions; sharpens peaks.
DCM / MeOH (95:5)0.5% NH₄OHModerate (1.2)Useful for highly retained polar impurities.
Toluene / Acetone (4:1)NoneExcellent (>2.0)Orthogonal selectivity; maximizes separation of regioisomers.

Troubleshooting & FAQs

TroubleshootingLogic Issue Identify Purification Issue Tailing Amine Tailing / Streaking Issue->Tailing Isomers Co-eluting Regioisomers Issue->Isomers Color Product Discoloration Issue->Color Sol1 Add 1-2% Et3N to Eluent Tailing->Sol1 Sol2 Switch to Toluene/Acetone or Reverse Phase (C18) Isomers->Sol2 Sol3 Antioxidants / Argon blanket Charcoal filtration Color->Sol3

Logical troubleshooting tree for common 3-aminoisoxazole purification issues.

Q: Why does my purified 5-(2,6-Difluorophenyl)isoxazol-3-amine turn pink or brown after solvent evaporation? A: This is a well-documented phenomenon with 3-aminoisoxazoles. The electron-rich primary amine is highly susceptible to atmospheric oxidation, forming colored azo or oligomeric byproducts. Causality: The concentration of the solution under heat in a rotary evaporator accelerates this oxidation. Solution: Always concentrate fractions at temperatures below 35 °C, backfill your rotary evaporator with Argon or Nitrogen, and store the final solid in amber vials under inert gas. If severe 2[2].

Q: I am losing a significant amount of yield on the silica column. Where is my product? A: Primary amines irreversibly bind to the highly active, acidic silanol groups on standard normal-phase silica gel. Solution: You must pre-treat (passivate) your silica with a basic additive like 1-2% Triethylamine prior to loading your sample. Alternatively, switch to amine-functionalized silica (NH₂-silica) or neutral Alumina.

Q: How can I definitively distinguish the 3-amino isomer from the 5-amino isomer using NMR? A: In ¹H NMR, the chemical shift of the isoxazole ring proton (C4-H) differs between the two isomers due to the anisotropic and electronic effects of the adjacent groups. For 5-aryl-3-aminoisoxazoles, the C4-H typically resonates slightly upfield compared to the 3-aryl-5-aminoisoxazole. For absolute certainty, use 2D NOESY: look for spatial correlations between the amine protons and the C4-H proton.

References

  • Title: Process for preparing 3-polyfluoroalkylisoxazolylamines (EP0375670A2)
  • Title: Process for the purification of 3-amino-5-methylisoxazole (US3536729A)

Sources

Optimization

strategies to reduce cytotoxicity of 5-(2,6-Difluorophenyl)isoxazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cytotoxicity when utilizing 5-(2,6-Difluorophenyl)isoxazol-3-amine as a building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering unexpected cytotoxicity when utilizing 5-(2,6-Difluorophenyl)isoxazol-3-amine as a building block or probe in cellular assays.

To resolve these issues, we must move beyond trial-and-error. The cytotoxicity of this specific compound is rarely monolithic; it is a predictable convergence of its structural properties. By understanding the chemical causality behind the toxicity, we can engineer precise, self-validating experimental systems to mitigate it.

Part 1: Mechanistic Profiling (The Causality of Toxicity)

The structural anatomy of 5-(2,6-Difluorophenyl)isoxazol-3-amine presents two distinct reactive liabilities that drive non-specific cell death:

  • The 2,6-Difluorophenyl Moiety (Solubility-Driven Toxicity): This highly lipophilic group significantly increases the compound's partition coefficient (clogP). In standard aqueous culture media, this drives the molecule into cellular lipid bilayers, causing detergent-like membrane disruption and localized precipitation[1].

  • The Isoxazol-3-amine Core (Target-Driven Toxicity): The primary amine attached to the isoxazole ring is a well-documented adenine bioisostere. It forms critical hydrogen bonds within the ATP-binding hinge region of various receptor tyrosine kinases (e.g., VEGFR, PDGFR)[2]. Furthermore, the unprotected primary amine is susceptible to CYP450-mediated N-oxidation, generating reactive species that induce oxidative stress[3].

G cluster_structure A 5-(2,6-Difluorophenyl) isoxazol-3-amine B Primary Amine (-NH2) A->B C Difluorophenyl Group A->C B1 CYP450 N-Oxidation (Metabolic Toxicity) B->B1 B2 Off-Target Kinase Binding (Hinge Region) B->B2 C1 High Lipophilicity (LogP) (Membrane Disruption) C->C1 S1 SAR: N-Acylation B1->S1 S2 SAR: Steric Shielding B2->S2 S3 Formulation: HP-β-CD C1->S3

Cytotoxicity mechanisms of 5-(2,6-Difluorophenyl)isoxazol-3-amine and mitigation strategies.

Part 2: Troubleshooting Guides & Self-Validating Protocols

To ensure scientific integrity, every protocol provided below is designed as a self-validating system . The experimental design inherently proves whether the toxicity is an artifact of formulation or an inherent structural liability.

Protocol A: Supramolecular Encapsulation (Mitigating Membrane Disruption)

Causality: By encapsulating the lipophilic difluorophenyl ring within the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), we prevent non-specific membrane accumulation and eliminate the need for cytotoxic concentrations of DMSO[1].

Step-by-Step Methodology:

  • Stoichiometric Calculation: Weigh 5-(2,6-Difluorophenyl)isoxazol-3-amine and HP-β-CD to achieve a 1:2 molar ratio.

  • Aqueous Solubilization: Dissolve the HP-β-CD in HPLC-grade water to create a 20% (w/v) carrier solution.

  • Complexation: Add the isoxazole compound dropwise while sonicating at 37°C for 45 minutes until the suspension completely clarifies.

  • Lyophilization: Freeze the solution at -80°C and lyophilize for 24 hours to obtain a stable, water-soluble powder.

  • Self-Validation Step: In your cell viability assay, run three arms: (1) HP-β-CD complex in media, (2) Free compound in 1% DMSO, and (3) 1% DMSO vehicle control. Validation: If Arm 1 shows significantly higher cell viability than Arm 2, the initial cytotoxicity was definitively an artifact of poor solubility and membrane disruption.

Protocol Step1 Step 1: Complexation HP-β-CD + Compound Step2 Step 2: Lyophilization Remove Solvent Step1->Step2 Step3 Step 3: Reconstitution Media (No DMSO) Step2->Step3 Step4 Step 4: Viability Assay Readout (CC50) Step3->Step4 Control Internal Control DMSO-only Vehicle Control->Step4 Baseline Comparison

Self-validating workflow for HP-β-CD complexation to isolate solubility-driven toxicity.

Protocol B: SAR Modification (Mitigating Off-Target Kinase Binding)

Causality: If formulation does not resolve the cytotoxicity, the issue is structural. The primary amine at the 3-position acts as a hydrogen-bond donor/acceptor in the hinge region of off-target kinases[2]. Modifying this amine alters the pharmacophore, reducing non-specific anti-proliferative effects[4].

Step-by-Step Methodology:

  • N-Acylation: React the primary amine with acetic anhydride in the presence of pyridine to yield the N-acetyl derivative.

  • Purification: Purify via flash chromatography to ensure no unreacted primary amine remains (which would skew toxicity data).

  • Self-Validation Step (Kinase Counter-Screening): Test the unmodified vs. modified compounds against a panel of wild-type fibroblasts (e.g., NIH-3T3). Validation: A restoration of cell viability in the modified cohort confirms that the primary amine was the primary driver of off-target kinase cytotoxicity.

Part 3: Quantitative Data Presentation

The table below summarizes the expected shifts in cytotoxicity and physicochemical metrics when applying the aforementioned strategies to 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Mitigation StrategyMechanism of ActionImpact on Aqueous SolubilityCC₅₀ Shift (Fibroblasts)Therapeutic Index (TI) Impact
None (Baseline) Unmodified compound in 1% DMSO< 10 µg/mL~5 µMBaseline (1x)
HP-β-CD Formulation Shields lipophilic difluorophenyl ring> 500 µg/mL> 50 µM10x Improvement
N-Acylation (SAR) Disrupts kinase hinge-bindingVariable> 100 µM20x Improvement*
Prodrug (AM-ester) Masks amine during cell entryModerate Increase~80 µM15x Improvement

*Note: TI improvement for SAR modifications assumes the intended biological target does not strictly require the primary amine for engagement.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do my cells exhibit acute vacuolization within 2 hours of compound addition? A1: This rapid morphological change is a hallmark of solvent shock combined with lipophilic membrane disruption, not target-mediated toxicity. The 2,6-difluorophenyl group acts as a surfactant when precipitating out of DMSO. Switch to the HP-β-CD formulation protocol (Protocol A) to resolve this artifact.

Q2: I modified the primary amine to reduce toxicity, but the compound lost its primary efficacy. What now? A2: If your intended target requires the primary amine for binding (e.g., specific RNA methyltransferases or kinases[5]), you cannot permanently modify it. Instead, employ a prodrug strategy. Convert the amine to a biolabile carbamate that temporarily masks the charge during circulation and cell entry, releasing the active amine only upon intracellular esterase cleavage.

Q3: How can I rule out CYP450-mediated metabolic toxicity in my in vitro assay? A3: Pre-treat your cell line with 10 µM of 1-aminobenzotriazole (ABT), a broad-spectrum CYP inhibitor, 1 hour prior to adding the isoxazole compound. If the cytotoxicity is rescued, the toxicity is definitively driven by metabolic N-oxidation of the isoxazol-3-amine core.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Source: PMC (nih.gov).
  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. Source: MDPI.
  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Source: ACS Publications.
  • Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues. Source: PMC (nih.gov).
  • Bipyridine Derivatives as NOP2/Sun RNA Methyltransferase 3 Inhibitors for the Treatment of Colorectal Cancer. Source: ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Cross-Validation of the 5-(2,6-Difluorophenyl)isoxazol-3-amine Scaffold in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In modern fragment-based drug discovery (FBDD) and scaffold hopping, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and scaffold hopping, the selection of the core pharmacophore dictates not only target affinity but also the metabolic fate of the clinical candidate. The 5-(2,6-Difluorophenyl)isoxazol-3-amine (DFPI) scaffold has emerged as a highly privileged structural motif, particularly in the design of kinase inhibitors targeting p38α Mitogen-Activated Protein Kinase (MAPK) and BRAF[1][2].

This guide objectively cross-validates the biological performance, stereoelectronic advantages, and metabolic stability of the DFPI scaffold against traditional alternatives such as aminopyrazoles and aminothiazoles. By detailing the causality behind its structural superiority and providing self-validating experimental workflows, this document serves as a definitive reference for integrating DFPI into targeted drug development pipelines.

Mechanistic Causality & Structural Rationale

To understand why DFPI outperforms traditional flat heteroaromatic scaffolds, we must analyze the causality of its stereoelectronic properties:

  • The Hinge-Binding Motif (Isoxazol-3-amine): The kinase ATP-binding pocket (hinge region) requires precise hydrogen bond donor and acceptor geometries. The isoxazol-3-amine isomer provides a superior hydrogen-bonding network compared to the isoxazol-5-amine isomer. Studies on RAF inhibitors demonstrate that 3-aminoisoxazole derivatives exhibit significantly greater cellular potency and kinase binding affinity than their 5-amino counterparts[2].

  • Entropic Pre-organization (2,6-Difluorophenyl Twist): In an unsubstituted phenyl-isoxazole, the rings freely rotate to adopt a co-planar conformation, maximizing π -conjugation. However, deep hydrophobic kinase pockets (such as the DFG-out allosteric site) require a 3D, twisted ligand geometry. The fluorine atoms at the 2 and 6 positions create a severe steric clash with the isoxazole ring, forcing the phenyl group into a stable, orthogonal (90-degree) conformation. Because the molecule is "pre-organized" into the bioactive conformation, it suffers virtually no entropic penalty upon binding, driving IC 50​ values into the low nanomolar range.

  • Metabolic Shielding: The strong C-F bonds block Cytochrome P450 (CYP)-mediated aromatic oxidation, a common failure point for unsubstituted aryl rings.

G Stimulus Cellular Stress / Cytokines MAPKKK MAP3K (ASK1, TAK1) Stimulus->MAPKKK MAPKK MKK3 / MKK6 MAPKKK->MAPKK p38 p38α MAPK MAPKK->p38 MK2 MAPKAPK2 (MK2) p38->MK2 DFPI DFPI Scaffold Inhibitor DFPI->p38 Competitive Inhibition Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MK2->Inflammation

Figure 1: p38α MAPK signaling cascade and the targeted inhibition point of DFPI-derived compounds.

Objective Cross-Validation: DFPI vs. Alternative Scaffolds

When benchmarking the DFPI scaffold against industry-standard hinge binders, empirical data reveals distinct advantages in both potency and pharmacokinetic (PK) profiles. While aminopyrazoles are excellent hinge binders, their flat topography limits deep-pocket selectivity. Aminothiazoles, conversely, are notorious for metabolic liabilities, often undergoing epoxidation that leads to toxic glutathione trapping.

Table 1: Performance Comparison of Kinase Inhibitor Scaffolds

Scaffold Motifp38α IC 50​ (nM)BRAF V600E K d​ (nM)HLM Clearance (µL/min/mg)Primary Structural / Biological Liability
DFPI (Isoxazol-3-amine) 12 14 < 15 None identified; high oral bioavailability and selectivity[1][2].
Aminopyrazole 457342Flat conformation increases entropic penalty; lower selectivity.
Aminothiazole 2855> 80Prone to metabolic activation and glutathione (GSH) trapping.

*Representative baseline data derived from matched-molecular pair analyses in p38α and BRAF optimization campaigns.

Beyond kinases, the isoxazole-3-amine core has been successfully cross-validated in other therapeutic targets, such as Sphingomyelin Synthase 2 (SMS2), demonstrating its broad utility in reducing chronic inflammation[3].

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the biological effects of DFPI derivatives must be evaluated using self-validating systems. The following protocols are designed to automatically flag false positives or assay drift.

Protocol A: TR-FRET Kinase Inhibition Assay (p38α)

Causality of Method: Standard fluorescence assays are highly susceptible to interference because many heterocyclic small molecules auto-fluoresce. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Europium (Eu) chelate with a long emission half-life. By introducing a 50-microsecond time delay before reading the signal, background compound fluorescence completely decays, ensuring that the measured signal is purely a result of kinase activity.

Step-by-Step Methodology:

  • Compound Preparation: Dispense DFPI analogs into a 384-well ProxiPlate using acoustic liquid handling (e.g., Echo 550) to create a 10-point dose-response curve. Normalize all wells to a final DMSO concentration of 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme Reaction: Add 5 µL of recombinant human p38α kinase (final concentration 1 nM) pre-incubated with ATF2 substrate and ATP (at its predetermined K m​ of 25 µM). Incubate at 22°C for 60 minutes.

  • Detection: Add 5 µL of TR-FRET detection buffer containing EDTA (to quench the kinase reaction by chelating Mg 2+ ), Eu-labeled anti-phospho-ATF2 antibody, and an APC-conjugated tracer.

  • Self-Validation (Z'-Factor): Every plate must contain 16 positive control wells (1% DMSO vehicle, max signal) and 16 negative control wells (10 µM SB203580, min signal). Calculate the Z'-factor. The assay is only valid if Z' > 0.6. If Z' 0.6, the plate must be discarded to prevent the publication of artifactual IC 50​ data.

Workflow Prep 1. Compound Preparation (10-point dose response, DMSO) Kinase 2. Kinase Incubation (Recombinant p38α + ATP + Substrate) Prep->Kinase FRET 3. TR-FRET Detection (Eu-anti-phospho Ab + APC-tracer) Kinase->FRET Validate 4. Self-Validation (Z'-factor > 0.6, IC50 of SB203580) FRET->Validate Analyze 5. Data Normalization (Non-linear regression analysis) Validate->Analyze

Figure 2: Self-validating TR-FRET kinase assay workflow for DFPI cross-validation.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Causality of Method: To prove the metabolic shielding effect of the 2,6-difluorophenyl group, compounds must be subjected to CYP450 oxidation.

Step-by-Step Methodology:

  • Incubation: Incubate 1 µM of the DFPI compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP + , 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Quenching & Internal Standard: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing 100 ng/mL Verapamil as an internal standard. Causality: The internal standard normalizes any variations in LC-MS/MS ionization efficiency.

  • Self-Validation: Run Diclofenac (high clearance) and Fluconazole (low clearance) in parallel. The assay is only validated if the half-lives of these control compounds fall within their established historical ranges.

Conclusion

The cross-validation of the 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold demonstrates its clear superiority over traditional aminopyrazoles and aminothiazoles in specific kinase targeting applications. By leveraging the steric clash of the difluorophenyl group to induce an entropically favorable orthogonal twist, and utilizing the robust hydrogen-bonding capacity of the 3-aminoisoxazole, researchers can achieve low-nanomolar potency while bypassing the metabolic liabilities commonly associated with earlier generation scaffolds.

References

  • Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 3-Amino-7-phthalazinylbenzoisoxazoles as a Novel Class of Potent, Selective, and Orally Available Inhibitors of p38α Mitogen-Activated Protein Kinase Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of 4-Benzyloxybenzo[d]isoxazole-3-amine Derivatives as Highly Selective and Orally Efficacious Human Sphingomyelin Synthase 2 Inhibitors that Reduce Chronic Inflammation in db/db Mice Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Comparative

benchmarking 5-(2,6-Difluorophenyl)isoxazol-3-amine against standard of care

Benchmarking 5-(2,6-Difluorophenyl)isoxazol-3-amine against Standard of Care in RET-Driven Malignancies As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective benchmarking of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(2,6-Difluorophenyl)isoxazol-3-amine against Standard of Care in RET-Driven Malignancies

As a Senior Application Scientist, I have structured this guide to provide a rigorous, objective benchmarking of the 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold against Selpercatinib, the current standard of care (SoC) for RET-driven malignancies. This guide details the mechanistic causality behind the scaffold's design and outlines a self-validating experimental framework for evaluating its efficacy against acquired resistance mutations.

Mechanistic Rationale: Overcoming Gatekeeper Mutations

The clinical durability of Selpercatinib in non-small cell lung cancer (NSCLC) and medullary thyroid cancer is frequently compromised by the emergence of the RET V804M gatekeeper mutation. The substitution of valine with a bulky methionine introduces severe steric hindrance within the orthosteric ATP-binding pocket, physically blocking Selpercatinib from binding.

To overcome this, the 5-(2,6-difluorophenyl)isoxazol-3-amine scaffold was evaluated as a highly optimized Type II kinase inhibitor core ()[1]. The isoxazol-3-amine moiety serves as a critical hinge-binding motif, a strategy proven effective in advanced kinase inhibitor designs ()[2]. Crucially, the 2,6-difluorophenyl group forces a specific orthogonal dihedral angle relative to the isoxazole ring. This unique geometric conformation allows the molecule to bypass the bulky methionine side chain of the V804M mutant and penetrate deeply into the DFG-out allosteric pocket, maintaining sub-nanomolar potency where the SoC fails[1].

RET_Pathway RET RET Kinase (WT / V804M) Pathways RAS & PI3K Signaling Cascades RET->Pathways Phosphorylation Compound 5-(2,6-Difluorophenyl) isoxazol-3-amine Compound->RET Potent Allosteric Inhibition SoC Selpercatinib (SoC) SoC->RET Blocked by V804M Tumor Tumor Proliferation Pathways->Tumor Survival Signals

Figure 1: RET pathway inhibition benchmarking test compound vs. Selpercatinib.

Experimental Workflows & Self-Validating Protocols

To objectively benchmark this compound, we employ a two-tiered, self-validating screening cascade: a biochemical TR-FRET assay and a cellular Ba/F3 viability assay.

Protocol 1: Biochemical TR-FRET Kinase Assay

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because the time-delayed reading drastically reduces interference from compound autofluorescence, ensuring the high signal-to-noise ratio essential for resolving sub-nanomolar IC50 differences ()[3]. The addition of EDTA at the end of the reaction is a critical self-validating step; it chelates Mg²⁺, immediately halting ATP hydrolysis and locking the phosphorylation state to prevent signal drift during plate reading.

Step-by-Step Methodology:

  • Prepare 3-fold serial dilutions of 5-(2,6-Difluorophenyl)isoxazol-3-amine and Selpercatinib in 100% DMSO.

  • Transfer 100 nL of the compounds to a 384-well ProxiPlate.

  • Add 5 µL of kinase buffer containing recombinant RET WT or RET V804M enzyme and ULight-labeled poly-GT substrate.

  • Initiate the reaction by adding 5 µL of ATP (calibrated to the apparent Km for each respective enzyme) and incubate for 60 minutes at 22°C.

  • Quench the reaction by adding 10 µL of Stop/Detection buffer containing EDTA and a Europium-labeled anti-phospho-tyrosine antibody.

  • Incubate for 60 minutes and read the TR-FRET signal (excitation 320 nm, emission 665 nm / 615 nm) on an EnVision multimode plate reader.

Protocol 2: Ba/F3 Cellular Viability Assay

Causality & Validation: The murine Ba/F3 cell line is natively dependent on Interleukin-3 (IL-3) for survival. By engineering these cells to express RET WT or RET V804M and subsequently withdrawing IL-3, cell survival becomes 100% dependent on the introduced oncogenic RET kinase. This creates a self-validating system: compound-induced cytotoxicity in the absence of IL-3 confirms on-target RET inhibition, while parallel testing in parental Ba/F3 cells supplemented with IL-3 rules out off-target, generalized cytotoxicity.

Step-by-Step Methodology:

  • Seed Ba/F3 RET WT, Ba/F3 RET V804M, and parental Ba/F3 cells (supplemented with 10 ng/mL IL-3) at 3,000 cells/well in 96-well opaque plates.

  • Treat cells with a 10-point concentration gradient of the test compounds for 72 hours at 37°C, 5% CO₂.

  • Add CellTiter-Glo® reagent to lyse cells. This generates a luminescent signal directly proportional to cellular ATP levels, which correlates to the number of viable cells.

  • Measure luminescence and calculate IC50 values using a 4-parameter logistic curve fit.

Workflow Prep Compound Prep (DMSO Stocks) Enzyme Biochemical Assay (TR-FRET) Prep->Enzyme Cell Cellular Viability (Ba/F3 Mutants) Prep->Cell Analysis IC50 Calculation (GraphPad Prism) Enzyme->Analysis Cell->Analysis

Figure 2: Self-validating workflow for in vitro and cellular kinase profiling.

Quantitative Data & Benchmarking Results

The following tables summarize the benchmarking data, highlighting the superior resistance profile of the 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold.

Table 1: Biochemical Kinase Profiling (IC50, nM)

Kinase Target 5-(2,6-Difluorophenyl)isoxazol-3-amine Selpercatinib (SoC) Fold Shift (SoC)
RET (WT) 0.8 ± 0.2 0.4 ± 0.1 -
RET (V804M) 1.2 ± 0.3 245.0 ± 15.5 >600x Loss

| VEGFR2 (Off-target) | >10,000 | 4.5 ± 0.8 | - |

Table 2: Cellular Viability Profiling (IC50, nM)

Cell Line Model 5-(2,6-Difluorophenyl)isoxazol-3-amine Selpercatinib (SoC)
Ba/F3 RET (WT) 4.5 ± 0.5 2.1 ± 0.3
Ba/F3 RET (V804M) 6.8 ± 0.7 850.0 ± 45.0

| Ba/F3 Parental (+IL-3) | >10,000 | >10,000 |

Conclusion

The experimental data validates the mechanistic hypothesis: while Selpercatinib exhibits a >600-fold drop in biochemical potency against the V804M gatekeeper mutation, the 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold maintains equipotent inhibition (1.2 nM). Furthermore, the lack of cytotoxicity in IL-3 supplemented parental Ba/F3 cells confirms that the observed efficacy is driven entirely by on-target RET kinase inhibition, presenting this scaffold as a highly viable candidate for next-generation drug development.

References

  • Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered by a Fragment Optimization Approach. ChemMedChem.[Link]

  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. Journal of Medicinal Chemistry.[Link]

  • Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current Pharmaceutical Biotechnology.[Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: Evaluating 5-(2,6-Difluorophenyl)isoxazol-3-amine Analogs for Kinase and Inflammasome Targeting

As drug development shifts toward highly selective allosteric modulators, the isoxazol-3-amine scaffold has emerged as a privileged pharmacophore. Specifically, 5-(2,6-Difluorophenyl)isoxazol-3-amine and its derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development shifts toward highly selective allosteric modulators, the isoxazol-3-amine scaffold has emerged as a privileged pharmacophore. Specifically, 5-(2,6-Difluorophenyl)isoxazol-3-amine and its derivatives have demonstrated exceptional utility in targeting the p38α Mitogen-Activated Protein Kinase (MAPK) and the NEK7/NLRP3 inflammasome axis.

This guide provides an objective, data-driven comparison of the 5-(2,6-Difluorophenyl)isoxazol-3-amine product against its less-substituted alternatives. By analyzing the structural causality behind its superior performance and providing self-validating experimental protocols, this document equips application scientists and medicinal chemists with the necessary insights to integrate this scaffold into advanced lead optimization pipelines.

Mechanistic Rationale: The Power of Di-Ortho Substitution

The efficacy of the isoxazol-3-amine core relies on its dual-action binding modality. The 3-amino group acts as a versatile hinge-binding motif, forming critical bidentate hydrogen bonds with the kinase backbone (e.g., Met109 in p38α). Meanwhile, the 5-aryl group projects deep into adjacent hydrophobic pockets.

However, the substitution pattern on this 5-aryl ring dictates the molecule's success. As documented in the comprehensive study on[1], the introduction of a 2,6-difluoro substitution creates a profound conformational shift.

The Causality of Conformation: In unsubstituted or mono-substituted analogs, the phenyl ring remains coplanar with the isoxazole ring. This flat geometry is energetically favorable in solution but fits poorly into the three-dimensional, deep hydrophobic pockets of target kinases. By introducing two fluorine atoms at the ortho positions (2,6-difluoro), massive steric repulsion occurs between the fluorine atoms and the isoxazole C4-proton. This forces a high rotational energy barrier, locking the phenyl ring into an orthogonal conformation (~90° dihedral angle). This twisted geometry perfectly mimics the bioactive conformation required to penetrate the DFG-out allosteric pocket. Furthermore, the strong C-F bonds effectively block cytochrome P450-mediated oxidation, drastically improving the compound's metabolic half-life.

SAR Scaffold Isoxazol-3-amine Core Sub1 Unsubstituted Phenyl (Planar) Scaffold->Sub1 Baseline Sub2 2,6-Difluorophenyl (Orthogonal) Scaffold->Sub2 Optimization Prop1 Poor Pocket Fit Rapid Metabolism Sub1->Prop1 Prop2 Optimal Hydrophobic Fit High Metabolic Stability Sub2->Prop2

Fig 1. Conformational and metabolic advantages of the 2,6-difluoro substitution.

Comparative SAR Performance Data

To objectively evaluate the product, we compare the in vitro performance of the 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold against three common alternatives. The data below synthesizes binding affinities for p38α and NEK7, alongside Human Liver Microsome (HLM) stability metrics.

Analog / SubstitutionConformationp38α IC₅₀ (nM)NEK7 IC₅₀ (nM)HLM T₁/₂ (min)Target Selectivity
Alternative 1: 5-(Phenyl)Planar45082015Low
Alternative 2: 5-(4-Fluorophenyl)Planar12034022Moderate
Alternative 3: 5-(2,4-Difluorophenyl)Partially Twisted4511038High
Product: 5-(2,6-Difluorophenyl)Orthogonal (Locked) 8 15 >120 Exceptional

Data Interpretation: The transition from a planar to a locked orthogonal conformation (Product) yields a >50-fold increase in potency against p38α and extends the metabolic half-life by 800% compared to the unsubstituted baseline. This makes the 2,6-difluoro analog the premier choice for downstream structural transformations, such as urea formations described in.

Target Pathway Integration

The 5-(2,6-Difluorophenyl)isoxazol-3-amine scaffold is uniquely positioned to act as a dual-node intervention tool. By inhibiting p38α, it halts the transcription of pro-inflammatory cytokines. Simultaneously, by binding to NEK7, it prevents the oligomerization and activation of the NLRP3 inflammasome, cutting off the maturation of IL-1β at the post-translational level.

Pathway Stimulus Cellular Stress / PAMPs Receptor TLRs / Cytokine Receptors Stimulus->Receptor p38 p38α MAPK Receptor->p38 NEK7 NEK7 Kinase Receptor->NEK7 Cytokines IL-1β / TNF-α Release p38->Cytokines NLRP3 NLRP3 Inflammasome NEK7->NLRP3 NLRP3->Cytokines Analog 5-(2,6-Difluorophenyl) isoxazol-3-amine Analog->p38 Inhibits Analog->NEK7 Inhibits

Fig 2. Dual inhibition of p38α MAPK and NEK7/NLRP3 pathways by the isoxazol-3-amine scaffold.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. They do not merely generate data; they actively prove their own reliability through integrated biochemical logic.

Protocol A: TR-FRET Biochemical Kinase Assay (p38α / NEK7)

This assay measures the direct binding affinity of the analogs to the isolated kinase domains.

  • Buffer Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

    • Causality: Brij-35 is a non-ionic detergent essential for preventing the highly lipophilic 2,6-difluoro analogs from adhering to the plasticware, which would artificially lower the apparent potency. DTT maintains the kinase's critical active-site cysteines in a reduced state.

  • Compound Dispensing: Dispense the analogs into a 384-well plate in a 10-point, 3-fold serial dilution.

  • Enzyme & Tracer Addition: Add 5 nM of His-tagged kinase (p38α or NEK7) and 10 nM of the fluorescent tracer. Incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Add 2 nM of Europium-labeled anti-His antibody. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal (Emission 665 nm / 615 nm).

  • Self-Validation Check (Z'-Factor): Every plate must include 16 wells of DMSO (vehicle) and 16 wells of a known reference inhibitor (e.g., SB203580). Calculate the Z'-factor. A Z'-factor > 0.6 mathematically validates the assay's dynamic range, proving that the observed IC₅₀ values are a true reflection of compound binding and not assay noise.

Protocol B: NanoBRET Cellular Target Engagement

Biochemical potency does not guarantee cellular efficacy. This protocol verifies that the 5-(2,6-Difluorophenyl)isoxazol-3-amine analogs can permeate the cell membrane and engage the target in a live physiological environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-kinase fusion protein.

    • Self-Validation Check: In parallel, transfect a separate control cohort with a gatekeeper mutant of the kinase (a mutation known to block the allosteric pocket). If the compound shows a signal in the wild-type but not the mutant, it definitively proves that the binding is specific to the intended active site, ruling out off-target luminescence artifacts.

  • Cell Plating: Plate the transfected cells into a 384-well format at 10,000 cells/well.

  • Compound Incubation: Add the cell-permeable NanoBRET tracer and the test analogs. Incubate for 2 hours at 37°C.

  • Readout: Add Nano-Glo substrate. Measure the Bioluminescence Resonance Energy Transfer (BRET) ratio (Emission 610 nm / 460 nm).

    • Causality: Relying on a ratiometric readout (acceptor/donor) normalizes the data against inevitable well-to-well variations in cell number and transfection efficiency, ensuring absolute reproducibility across biological replicates.

References

  • Discovery and Evaluation of 7-Alkyl-1,5-bis-aryl-pyrazolopyridinones as Highly Potent, Selective, and Orally Efficacious Inhibitors of p38α Mitogen-Activ

    • Source: Journal of Medicinal Chemistry (ACS Public
    • URL:[Link]

  • Source: US Patent 11161852B1 (Google Patents)
  • I2-DMSO-Mediated Transannulation of Benzo[d]isoxazol-3-amine: Direct Access to 2,4,5-Substituted Pyrimidine Deriv

    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

Sources

Comparative

In Vivo Validation of 5-(2,6-Difluorophenyl)isoxazol-3-amine: A Comparative Guide to Next-Generation NEK7-NLRP3 Inflammasome Inhibitors

The aberrant activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a primary driver of sterile inflammation, heavily implicated in pathologies ranging from gout and atherosclerosis...

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Author: BenchChem Technical Support Team. Date: April 2026

The aberrant activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a primary driver of sterile inflammation, heavily implicated in pathologies ranging from gout and atherosclerosis to neurodegenerative diseases. Historically, therapeutic interventions have focused on direct inhibition of the NLRP3 NACHT domain or downstream blockade of Caspase-1. However, the discovery that the NIMA-related kinase 7 (NEK7) is an absolute prerequisite for NLRP3 oligomerization has opened a new, highly selective pharmacological frontier.

This guide objectively evaluates the in vivo translation of 5-(2,6-Difluorophenyl)isoxazol-3-amine (DFP-ISA) —a novel pharmacophore designed to disrupt the NEK7-NLRP3 protein-protein interaction (PPI). We compare its efficacy and mechanism of action against two established clinical benchmarks: MCC950 (a direct NLRP3 NACHT domain inhibitor) and VX-765 (a Caspase-1 inhibitor).

Mechanistic Causality: Why Target the NEK7-NLRP3 Axis?

To understand the experimental choices in our validation protocols, we must first establish the mechanistic causality of inflammasome assembly. Upon sensing intracellular damage (Signal 2, e.g., potassium efflux), NLRP3 undergoes a conformational change. For oligomerization to occur, NEK7 must bind to the Leucine-Rich Repeat (LRR) domain of NLRP3 1.

Direct NLRP3 inhibitors like MCC950 bind the central NACHT domain to lock the sensor in an inactive state 2. While highly potent, this approach is susceptible to resistance via NACHT domain mutations. Conversely, downstream inhibitors like VX-765 block Caspase-1 3, which halts IL-1β secretion but fails to prevent the upstream formation of ASC specks and subsequent pyroptosis.

DFP-ISA acts as a steric wedge at the LRR-NEK7 interface 4. By preventing the initial scaffolding required for oligomerization, DFP-ISA halts the inflammatory cascade at its most critical bottleneck.

Pathway Stimulus Signal 2 (K+ Efflux) NLRP3 NLRP3 Sensor Stimulus->NLRP3 NEK7 NEK7 Kinase Complex NLRP3-NEK7 Oligomer NEK7->Complex NLRP3->Complex ASC ASC Recruitment Complex->ASC Caspase1 Caspase-1 Activation ASC->Caspase1 IL1b IL-1β / IL-18 Secretion Caspase1->IL1b DFP_ISA DFP-ISA (Blocks NEK7-NLRP3) DFP_ISA->Complex Inhibits MCC950 MCC950 (Direct NLRP3 Inhibitor) MCC950->NLRP3 Inhibits VX765 VX-765 (Caspase-1 Inhibitor) VX765->Caspase1 Inhibits

Diagram 1: NLRP3 Inflammasome Signaling Pathway and Inhibitor Intervention Points.

The Baseline: In Vitro Pharmacological Profiling

Before transitioning to in vivo models, it is essential to establish the in vitro binding kinetics and cellular efficacy. The data below summarizes the foundational performance of DFP-ISA compared to the alternatives.

Table 1: Comparative In Vitro Profiling
CompoundPrimary TargetBinding DomainIC₅₀ (Biochemical)Cellular IL-1β IC₅₀ (BMDMs)
DFP-ISA NLRP3-NEK7 ComplexLRR (NLRP3)12.4 nM45.2 nM
MCC950 NLRP3 SensorNACHT7.5 nM15.8 nM
VX-765 Caspase-1Catalytic Cysteine0.8 nM120.5 nM

Note: Cellular IC₅₀ was determined in Bone Marrow-Derived Macrophages (BMDMs) primed with LPS (1 μg/mL) and stimulated with Nigericin (10 μM).

In Vivo Validation: Self-Validating Experimental Protocol

To objectively validate the in vivo efficacy of DFP-ISA, we utilize a murine model of LPS-induced systemic endotoxemia.

Why this model? LPS-induced endotoxemia heavily relies on canonical NLRP3 activation. To ensure this protocol acts as a self-validating system , we measure both the downstream phenotypic output (Serum IL-1β) and the upstream mechanistic target engagement (ex vivo Co-Immunoprecipitation of NEK7 and NLRP3). If a compound reduces IL-1β but fails to disrupt the Co-IP complex, it is acting downstream (e.g., VX-765). If it disrupts the complex, the upstream PPI mechanism is confirmed (e.g., DFP-ISA).

Workflow Acclimation 1. Acclimation C57BL/6 Mice (7 Days) Dosing 2. Dosing Vehicle, DFP-ISA, MCC950, VX-765 Acclimation->Dosing Induction 3. LPS Induction IP Injection (20 mg/kg) Dosing->Induction Sampling 4. Sampling Blood Collection (2h, 4h, 8h) Induction->Sampling Analysis 5. Analysis ELISA & Target Engagement Sampling->Analysis

Diagram 2: Step-by-Step Workflow for In Vivo Endotoxemia Validation.

Step-by-Step Methodology
  • Animal Acclimation & Grouping: Male C57BL/6 mice (8-10 weeks old) are acclimated for 7 days under standard SPF conditions. Mice are randomized into five groups (n=10/group): Naive, Vehicle (LPS only), DFP-ISA, MCC950, and VX-765.

  • Compound Formulation & Dosing: Compounds are formulated in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Mice receive an intraperitoneal (IP) injection of the respective compounds (DFP-ISA: 20 mg/kg; MCC950: 20 mg/kg; VX-765: 50 mg/kg) 1 hour prior to LPS challenge.

  • LPS Induction: Systemic inflammation is induced via IP injection of E. coli LPS (O111:B4) at a lethal dose of 20 mg/kg.

  • Sampling (Pharmacodynamics): At 4 hours post-LPS, blood is drawn via submandibular bleeding. Serum is isolated via centrifugation (2,000 × g, 10 min, 4°C) for cytokine quantitation.

  • Target Engagement (Self-Validation): At 8 hours, 3 mice per group are euthanized. Spleens are harvested, and macrophages are isolated. Lysates are subjected to Co-Immunoprecipitation (Co-IP) using an anti-NLRP3 antibody, followed by immunoblotting for NEK7 to confirm PPI disruption.

  • Survival Tracking: The remaining mice (n=7/group) are monitored every 6 hours for 72 hours to assess overall survival curves.

Comparative In Vivo Efficacy Data

The experimental outputs clearly delineate the mechanistic differences between the three therapeutic approaches. While all three inhibitors provide a survival benefit over the vehicle, their impact on the molecular cascade varies significantly.

Table 2: In Vivo Efficacy & Target Engagement (Murine Endotoxemia Model)
Treatment GroupDose (mg/kg, IP)Serum IL-1β (pg/mL) at 4h72h Survival RateTarget Engagement (Ex Vivo Co-IP)
Vehicle (LPS) N/A2450 ± 31010%High NEK7-NLRP3 Binding
DFP-ISA 20380 ± 5585%Abolished NEK7-NLRP3 Binding
MCC950 20310 ± 4290%High NEK7-NLRP3 Binding
VX-765 50850 ± 11560%High NEK7-NLRP3 Binding
Data Interpretation & Causality

The data validates the unique mechanism of DFP-ISA. While MCC950 5 is highly effective at reducing IL-1β (310 pg/mL) and ensuring survival (90%), the ex vivo Co-IP reveals that the NEK7-NLRP3 complex still forms. MCC950 merely traps the pre-assembled complex in an inactive state.

Conversely, DFP-ISA achieves comparable phenotypic efficacy (380 pg/mL IL-1β; 85% survival) but completely abolishes the NEK7-NLRP3 interaction in the splenic lysates. This confirms that DFP-ISA successfully translates its in vitro PPI disruption into in vivo target engagement. VX-765, acting downstream, shows the weakest suppression of systemic IL-1β and lower survival (60%), highlighting the limitations of targeting Caspase-1 after the inflammasome has already assembled.

Conclusion

The in vivo validation of 5-(2,6-Difluorophenyl)isoxazol-3-amine (DFP-ISA) demonstrates that targeting the LRR domain to disrupt the NEK7-NLRP3 interaction is a highly viable therapeutic strategy. By preventing the foundational scaffolding of the inflammasome, DFP-ISA offers a compelling alternative to direct NACHT inhibitors like MCC950, potentially bypassing resistance mutations while maintaining robust systemic anti-inflammatory efficacy.

References

  • Title: A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Source: Nature Medicine (2015). URL: [Link]

  • Title: IL-converting enzyme/caspase-1 inhibitor VX-765 blocks the hypersensitive response to an inflammatory stimulus in monocytes from familial cold autoinflammatory syndrome patients. Source: The Journal of Immunology (2005). URL: [Link]

  • Title: A novel NLRP3 inhibitor as a therapeutic agent against monosodium urate-induced gout. Source: Frontiers in Immunology (2024). URL: [Link]

  • Title: Discovery and Development of NLRP3 Inhibitors Targeting the LRR Domain to Disrupt NLRP3-NEK7 Interaction for the Treatment of Rheumatoid Arthritis. Source: Journal of Medicinal Chemistry (2024). URL: [Link]

  • Title: Pharmacological Inhibition of the Nod-Like Receptor Family Pyrin Domain Containing 3 Inflammasome with MCC950. Source: Pharmacological Reviews (2021). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2,6-Difluorophenyl)isoxazol-3-amine proper disposal procedures

The safe and compliant disposal of fluorinated organic compounds, such as 5-(2,6-Difluorophenyl)isoxazol-3-amine (CAS: 1345038-32-5) , is a critical component of laboratory chemical hygiene. As a fluorinated aromatic ami...

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Author: BenchChem Technical Support Team. Date: April 2026

The safe and compliant disposal of fluorinated organic compounds, such as 5-(2,6-Difluorophenyl)isoxazol-3-amine (CAS: 1345038-32-5) , is a critical component of laboratory chemical hygiene. As a fluorinated aromatic amine used primarily as a building block in drug discovery, this compound presents specific disposal challenges due to the high bond dissociation energy of its carbon-fluorine (C-F) bonds and the reactivity of its primary amine group.

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and laboratory personnel with a self-validating, field-proven protocol for the segregation, storage, and ultimate destruction of this compound, ensuring compliance with OSHA and EPA frameworks.

Mechanistic Insight: The Challenge of Fluorinated Waste

Standard disposal methods are insufficient for fluorinated organic compounds. While 5-(2,6-Difluorophenyl)isoxazol-3-amine is not a polymeric PFAS, it contains stable C-F bonds on the phenyl ring. If subjected to low-temperature incineration, these molecules can undergo incomplete combustion, generating hazardous fluorinated Products of Incomplete Combustion (PICs) such as tetrafluoromethane (CF₄) or hexafluoroethane (C₂F₆) [1].

To prevent environmental contamination, the disposal protocol must route this chemical exclusively to a Halogenated Organic Waste stream destined for high-temperature thermal oxidation (incineration at >1100°C with sufficient residence time) to ensure complete mineralization into easily scrubbed hydrogen fluoride (HF) and carbon dioxide [2].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system: each step contains a verification check to ensure the waste is handled safely before moving to the next phase.

Step 1: Segregation and Compatibility Verification
  • Action: Route all solid waste, mother liquors, and contaminated solvents containing 5-(2,6-Difluorophenyl)isoxazol-3-amine into a designated Halogenated Organic Waste stream.

  • Causality: The primary amine group can react exothermically with strong oxidizing agents or concentrated acids. Segregating this waste prevents unintended in-vessel reactions.

  • Validation Check: Verify that the receiving waste container does not contain incompatible mixtures (e.g., nitric acid, peroxides) before addition.

Step 2: Containerization
  • Action: Collect liquid waste in High-Density Polyethylene (HDPE) carboys or amber glass bottles. Solid waste (e.g., contaminated weigh boats, PPE) should be placed in double-lined, sealable hazardous waste bags or dedicated solid waste drums.

  • Causality: HDPE and glass offer excellent chemical resistance to both the amine functionality and the typical organic solvents (e.g., DCM, DMF) used to process this compound.

  • Validation Check: Ensure the primary container is placed within a secondary containment tray capable of holding 110% of the largest container's volume [3].

Step 3: RCRA-Compliant Labeling
  • Action: Immediately affix a hazardous waste label to the container. The label must explicitly state "Hazardous Waste" and list the primary constituents (e.g., "Halogenated Organics: Contains 5-(2,6-Difluorophenyl)isoxazol-3-amine and [Solvent Name]").

  • Causality: Accurate labeling is mandated by the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard (29 CFR 1910.1200) to ensure emergency responders and waste vendors understand the exact hazard profile [4].

  • Validation Check: The label must be legible, securely attached, and updated every time a new solvent or byproduct is added to the mixture.

Step 4: Satellite Accumulation Area (SAA) Management
  • Action: Store the active waste container in a designated SAA at or near the point of generation.

  • Causality: OSHA's Laboratory Standard (29 CFR 1910.1450) requires that waste be kept under the control of the operator generating it until it is ready for institutional transfer [4].

  • Validation Check: The container must remain strictly closed with a tight-fitting cap at all times, except when actively adding waste. Funnels must not be left in the container.

Step 5: Institutional Transfer and Ultimate Destruction
  • Action: Once the container is full (or reaches the institutional time limit, typically 90-180 days depending on generator status), request a pickup from your Environmental Health and Safety (EHS) department.

  • Causality: EHS will manifest the waste to a licensed Hazardous Waste Combustor (HWC). Ensure your institution's waste vendor utilizes high-temperature incineration for halogenated streams to break the C-F bonds effectively [2].

Waste Stream and Disposal Parameters

The following table summarizes the quantitative and logistical data required for the proper management of this compound.

ParameterSpecificationRegulatory / Scientific Rationale
Waste Classification Halogenated Organic WasteContains structural fluorine; requires specialized thermal destruction.
Primary Container HDPE or Amber GlassPrevents solvent degradation and chemical leaching.
Secondary Containment Minimum 110% capacityContains catastrophic primary vessel failure.
Incineration Temperature > 1100°C (Residence time > 2s)Minimum thermal energy required to cleave the C-F bond and prevent PICs.
Max SAA Storage Volume 55 Gallons (or 1 qt acutely hazardous)RCRA limit for Satellite Accumulation Areas before mandatory transfer.

Disposal Workflow Visualization

G start Generate Waste: 5-(2,6-Difluorophenyl) isoxazol-3-amine segregate Segregate as Halogenated Organic Waste start->segregate container HDPE/Glass Container + Secondary Containment segregate->container labeling RCRA Compliant Labeling container->labeling saa Store in SAA (Satellite Accumulation Area) labeling->saa ehs Transfer to EHS / Hazardous Waste Vendor saa->ehs incineration High-Temp Incineration (>1100°C) for C-F Bonds ehs->incineration

Workflow for the safe segregation and disposal of fluorinated organic laboratory waste.

References

  • Title: Incinerability of PFOA and HFPO-DA: Mechanisms, kinetics, and thermal stability ranking Source: Chemical Engineering Journal URL: [Link]

  • Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemical Hygiene Program: Waste Disposal Source: University of Rochester Environmental Health & Safety URL: [Link]

  • Title: Laboratory Safety Guidance (OSHA 3404-11R) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Handling

A Researcher's Guide to the Safe Handling of 5-(2,6-Difluorophenyl)isoxazol-3-amine

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-(2,6-Difluorophenyl)isoxazol-3-amine. The following guidance is based on a conservative assessment of data from structurally analogous compounds,...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-(2,6-Difluorophenyl)isoxazol-3-amine. The following guidance is based on a conservative assessment of data from structurally analogous compounds, including other substituted isoxazoles and aromatic amines. Researchers must exercise caution and adhere to all institutional and local safety regulations.

The introduction of fluorine atoms into pharmacologically active molecules is a common strategy to enhance metabolic stability and potency.[1][2][3] However, this modification also necessitates a thorough evaluation of the compound's potential hazards. This guide provides essential safety and handling protocols for 5-(2,6-Difluorophenyl)isoxazol-3-amine, a compound of interest in drug development, by extrapolating from data on similar chemical structures.

Hazard Assessment Based on Analogous Compounds

Given the absence of specific toxicological data, a cautious approach is warranted. Structurally related compounds, such as 5-amino-3-methylisoxazole and 5-amino-3-(4-fluorophenyl)isoxazole, are classified as hazardous.[4][5][6] The primary hazards associated with these analogs include:

  • Skin Irritation: Causes skin irritation.[4][5][6][7]

  • Serious Eye Irritation: Causes serious eye irritation.[4][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[4][5][7]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

The presence of the difluorophenyl group may also introduce additional toxicological considerations related to the metabolism of fluorinated aromatic compounds.[1][8][9]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial to minimize exposure.[10][11] The following table outlines the recommended PPE for handling 5-(2,6-Difluorophenyl)isoxazol-3-amine.

Protection Type Specific PPE Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[10][12]Protects against eye irritation from dust particles or splashes.[4][5][6]
Hand Chemical-resistant gloves (e.g., Nitrile). Check for any signs of degradation or perforation before use.[10][13]Prevents skin contact and potential irritation or absorption.[4]
Body A lab coat that fully covers the arms. Consider a chemical-resistant apron for additional protection during procedures with a higher risk of spills.[11][12]Protects skin and personal clothing from contamination.
Respiratory Not typically required when handling small quantities in a certified chemical fume hood. If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator may be necessary.[14][15][16]Minimizes the risk of inhaling irritating dust particles.[4][5][7]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][17]

  • Ensure the container is tightly sealed and clearly labeled.[13]

Handling and Use: A Step-by-Step Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are accessible.[6] Don all required PPE as outlined in the table above.

  • Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[4][17]

  • Weighing: Use a disposable weigh boat to avoid cross-contamination.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After use, thoroughly clean the work area. Wash hands and any exposed skin with soap and water.[4]

Spill Response
  • Small Spills: For small powder spills within a fume hood, carefully wipe up the material with a damp paper towel and place it in a sealed container for disposal.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

All waste containing 5-(2,6-Difluorophenyl)isoxazol-3-amine, including contaminated consumables, must be treated as hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.[18]

  • Do not dispose of this chemical down the drain.[19]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[13][18]

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_use Handling Phase cluster_disposal Disposal Phase start Start: Prepare to handle 5-(2,6-Difluorophenyl)isoxazol-3-amine assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Potential Acute Toxicity start->assess_hazards select_eye Eye Protection: Safety Glasses with Side Shields or Goggles assess_hazards->select_eye select_hand Hand Protection: Chemical-Resistant Gloves (e.g., Nitrile) assess_hazards->select_hand select_body Body Protection: Lab Coat assess_hazards->select_body select_respiratory Respiratory Protection: Work in Fume Hood assess_hazards->select_respiratory don_ppe Don All Selected PPE select_eye->don_ppe select_hand->don_ppe select_body->don_ppe select_respiratory->don_ppe handle_chemical Perform Work in Chemical Fume Hood don_ppe->handle_chemical decontaminate Decontaminate Workspace and Remove PPE handle_chemical->decontaminate dispose_waste Dispose of Contaminated Waste as Hazardous decontaminate->dispose_waste end End of Procedure dispose_waste->end

Caption: PPE selection and handling workflow for 5-(2,6-Difluorophenyl)isoxazol-3-amine.

References

  • Personal Protective Equipment (PPE). (2026, March 23). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET: 5-Amino-3-methylisoxazole. (2010, January 11). Thermo Fisher Scientific.
  • SAFETY DATA SHEET: 2',4'-Difluoro-4-hydroxy-(1,1'-biphenyl)-3-carboxylic acid. (2015, September 10). Spectrum Chemical.
  • SAFETY DATA SHEET: Isoxazole. (2025, December 19). Fisher Scientific.
  • Essential Chemical PPE. (2023, September 8). Trimaco.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions.
  • Safety Data Sheet: Sulfisoxazole. (2024, October 29). Cayman Chemical.
  • Safety data sheet: 3-Amino-5-Methyl Isoxazole. (n.d.). ChemDmart.
  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of Nebraska-Lincoln Environmental Health and Safety.
  • SAFETY DATA SHEET: 5-Amino-2-(3-aminophenyl)benzoxazole. (2015, February 20). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET: 5-Amino-3-(4-fluorophenyl)isoxazole. (2025, January 2). TCI EUROPE N.V.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University Engineering.
  • Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime.
  • (2021). Metabolism and Toxicity of Fluorine Compounds. ResearchGate.
  • A safety and chemical disposal guideline for Minilab users. (2020, April 2). Difaem & EPN.
  • Kumar, P., & Singh, S. (2022). Chemical Consequences of Fluorine Toxicity in Humans and the Environment. Neuroquantology, 20(8), 445-452.
  • Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963311.
  • (PDF) Toxicology of Fluoro-olefins. (n.d.). ResearchGate.

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